molecular formula C10H7ClFN3 B1475581 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine CAS No. 1904417-41-9

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Número de catálogo: B1475581
Número CAS: 1904417-41-9
Peso molecular: 223.63 g/mol
Clave InChI: GBTHXOBCPWLYGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, serving as a versatile scaffold for the synthesis of various biologically active molecules. The core pyridazine ring is a nitrogen-containing heterocycle noted for its distinct physicochemical properties, including a high dipole moment and a robust, dual hydrogen-bonding capacity, which are valuable for molecular recognition and target engagement in the design of pharmaceutical candidates . The strategic incorporation of both a chlorine atom and a 3-fluorophenyl group on the pyridazine core is typically intended to fine-tune the molecule's electronic characteristics, lipophilicity, and metabolic stability, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies . Research into pyridazine derivatives has shown their potential to reduce interaction with the cardiac hERG potassium channel and exhibit low cytochrome P450 inhibitory effects, which are advantageous profiles in the development of safer therapeutics . Furthermore, recent FDA approvals of drugs featuring a pyridazine ring have underscored the value of this heterocycle in developing novel treatments, highlighting the relevance of such compounds in modern drug discovery projects . This product is intended for research purposes in laboratory settings only. 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is not for diagnostic or therapeutic use and is strictly prohibited for personal use.

Propiedades

IUPAC Name

6-chloro-4-(3-fluorophenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-9-5-8(10(13)15-14-9)6-2-1-3-7(12)4-6/h1-5H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTHXOBCPWLYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NN=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Synthesis of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine CAS Registry Number: (Analogous structures: 446273-59-2 for the bromo-intermediate) Molecular Formula: C₁₀H₇ClFN₃ Primary Application: Key intermediate for kinase inhibitors (e.g., JAK, SYK) and GPCR modulators.[1]

This guide details the regioselective synthesis of 6-chloro-4-(3-fluorophenyl)pyridazin-3-amine. Unlike generic heterocyclic syntheses, this pathway addresses the critical challenge of differentiating between the C4 and C6 electrophilic sites on the pyridazine ring. The protocol leverages the inherent electronic disparity between C-Br and C-Cl bonds to achieve exclusive C4-arylation via Suzuki-Miyaura cross-coupling.[1]

Part 1: Retrosynthetic Analysis & Strategic Logic[1]

The synthesis hinges on the orthogonal reactivity of the halogen substituents.[1] The pyridazine core is electron-deficient, making it susceptible to nucleophilic aromatic substitution (


), but the introduction of the aryl group at C4 is best achieved via transition-metal catalysis.
The Reactivity Hierarchy[1]
  • C3-Position (Amine): Acts as a directing group and electron donor, activating the C4 position for electrophilic halogenation.[1]

  • C4-Position (Bromine): The "soft" electrophile.[1] The C-Br bond (

    
    68 kcal/mol) is weaker than the C-Cl bond (
    
    
    
    81 kcal/mol), allowing for selective oxidative addition by Palladium(0).[1]
  • C6-Position (Chlorine): The "hard" electrophile.[1] It remains inert under standard Suzuki conditions used for bromides, serving as a handle for future functionalization.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction flow.

SynthesisPathway Start 3,6-Dichloropyridazine (Commercial Starting Material) Inter1 3-Amino-6-chloropyridazine (S_NAr Regiocontrol) Start->Inter1 Start->Inter1 Step 1: Amination Inter2 3-Amino-4-bromo-6-chloropyridazine (Electrophilic Halogenation) Inter1->Inter2 Inter1->Inter2 Step 2: Bromination Product 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine (Target Molecule) Inter2->Product Inter2->Product Step 3: Regioselective Coupling Reagent1 NH3 (aq) Reagent2 Br2 / AcOH Reagent3 3-F-Ph-B(OH)2 / Pd(0)

Caption: Linear synthesis pathway emphasizing the sequential installation of functional groups based on electronic susceptibility.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

Rationale: Nucleophilic displacement of the chlorine at C3 is favored over C6 due to the inductive effect of the adjacent nitrogen atoms.[1]

  • Reagents: 3,6-Dichloropyridazine (1.0 equiv), Ammonium Hydroxide (28% aq, 10.0 equiv).

  • Solvent: Ethanol or neat in pressure vessel.[1]

  • Conditions: 130°C, sealed tube, 12–16 hours.

Protocol:

  • Charge a pressure vessel with 3,6-dichloropyridazine (e.g., 10 g).

  • Add concentrated aqueous ammonia (50 mL).

  • Seal the vessel and heat to 130°C. Note: Internal pressure will rise; ensure vessel is rated for >20 bar.

  • Cool to room temperature (RT). The product often precipitates as off-white crystals.[1]

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Yield: 85–90%.

  • QC Check:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    6.8 (C4-H) and
    
    
    7.4 (C5-H) with a broad NH
    
    
    peak.[1]
Step 2: Synthesis of 3-Amino-4-bromo-6-chloropyridazine

Rationale: The amino group at C3 activates the C4 position (ortho-para director) for electrophilic aromatic substitution.[1] Bromine is chosen over iodine for better stability and cost.[1]

  • Reagents: 3-Amino-6-chloropyridazine (1.0 equiv), Bromine (

    
    , 1.1 equiv), Sodium Acetate (1.5 equiv).
    
  • Solvent: Acetic Acid (glacial).[1]

  • Conditions: RT to 50°C, 2–4 hours.

Protocol:

  • Dissolve 3-amino-6-chloropyridazine (5.0 g, 38.6 mmol) in glacial acetic acid (40 mL).

  • Add sodium acetate (4.75 g) to buffer the hydrobromic acid generated.[1]

  • Add bromine (2.2 mL, 42.5 mmol) dropwise over 30 minutes. Caution: Exothermic.[1]

  • Stir at 50°C for 3 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup: Pour the reaction mixture into ice-water (200 mL). Neutralize with saturated NaHCO

    
     to pH 7–8.
    
  • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .[2]
  • Concentrate to yield a yellow/brown solid.[1]

  • Purification: Recrystallization from Ethanol/Water is preferred over chromatography for scale.[1]

  • Yield: 75–80%.

Step 3: Regioselective Suzuki Coupling (The Critical Step)

Rationale: Pd(PPh


)

preferentially inserts into the weaker C-Br bond at C4.[1] The C-Cl bond at C6 remains intact if the temperature is controlled (<90°C).[1]
  • Substrate: 3-Amino-4-bromo-6-chloropyridazine (1.0 equiv).[1]

  • Coupling Partner: 3-Fluorophenylboronic acid (1.1 equiv).[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (0.05 equiv).[1]
  • Base: Sodium Carbonate (Na

    
    CO
    
    
    
    ) (2.0 equiv, 2M aq. solution).
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).[1]

Protocol:

  • Degassing: In a 3-neck flask, combine DME (30 mL) and 2M Na

    
    CO
    
    
    
    (10 mL). Sparge with Argon for 20 minutes. Oxygen is the enemy of Pd(0).
  • Add the bromide intermediate (2.08 g, 10 mmol) and 3-fluorophenylboronic acid (1.54 g, 11 mmol).

  • Add Pd(PPh

    
    )
    
    
    
    (578 mg, 0.5 mmol) under a positive stream of Argon.
  • Heat to 80°C (reflux) for 6–8 hours.

    • Critical Control Point: Do not exceed 90°C to prevent oxidative addition at the C6-Cl position.[1]

  • Monitoring: HPLC or TLC. Look for the disappearance of the bromide.

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Scavenging: Treat organic layer with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.[1]

  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
  • Final Product: Off-white to pale yellow solid.

Part 3: Data Summary & Quality Control

ParameterStep 1 (Amination)Step 2 (Bromination)Step 3 (Suzuki Coupling)
Key Reagent NH

OH (aq)
Br

/ AcOH
3-F-Ph-B(OH)

/ Pd(0)
Temp/Time 130°C / 12h50°C / 3h80°C / 6h
Yield (Typical) 85%78%65–72%
Critical Impurity 3,6-Diaminopyridazine3-Amino-4,5-dibromo...[1]3-Amino-6-phenyl...[1][3][4] (Bis-coupling)
Purification PrecipitationRecrystallizationSilica Chromatography
Mechanism of Regioselectivity

The following diagram details the catalytic cycle, highlighting why the C4-Br bond reacts while the C6-Cl bond survives.

Mechanism Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex (Pd Inserted at C4-Br) Pd0->OA_Complex Fast (Weak C-Br Bond) Substrate 3-Amino-4-bromo-6-chloropyridazine Substrate->OA_Complex TM_Complex Transmetallation (with 3-F-Ph-B(OH)2) OA_Complex->TM_Complex Base Activated SideReaction C6-Cl Insertion (High Energy Barrier > 100°C) OA_Complex->SideReaction Avoided by Temp Control RE_Product Reductive Elimination (Product + Pd(0)) TM_Complex->RE_Product C-C Bond Formation RE_Product->Pd0 Regeneration

Caption: Catalytic cycle of the Suzuki coupling demonstrating the kinetic preference for C4-Br insertion.

Part 4: Troubleshooting & Optimization

Deboronylation (Loss of Boronic Acid)
  • Symptom: Low conversion, presence of fluorobenzene.

  • Cause: Hydrolysis of the C-B bond in aqueous base at high temperatures.[1]

  • Solution:

    • Use DME/Ethanol instead of water cosolvents.[1]

    • Switch to 3-fluorophenylboronic acid pinacol ester , which is more hydrolytically stable.[1]

    • Add the base slowly or use a weaker base like K

      
      PO
      
      
      
      .[1]
Bis-Coupling (Reaction at C6)[1]
  • Symptom: Formation of 4,6-di(3-fluorophenyl)pyridazin-3-amine.[1]

  • Cause: Reaction temperature too high or excess boronic acid/catalyst.[1]

  • Solution:

    • Strictly maintain T

      
       80°C.
      
    • Limit boronic acid to 1.05–1.1 equivalents.[1]

    • Switch catalyst to PdCl

      
      (dppf) , which often shows higher selectivity for bromides over chlorides.
      
Poor Solubility
  • Symptom: Reactants precipitating, stalling the reaction.

  • Solution: Use 1,4-Dioxane as the solvent (higher boiling point, better solubility for polar heterocycles) but monitor temperature closely.

References

  • BenchChem. Synthesis of 3-Amino-6-Substituted Pyridazines. Technical Support Center.[5] Link[1]

  • CymitQuimica. 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2) Product Data.[1]Link[1]

  • Gao, Q., et al. (2012). Efficient Approach toward 3,6-Diarylpyridazines.[6] Journal of Organic Chemistry, 77(21), 9865-9870. Link[1]

  • Maes, B. U., et al. (2000). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.[1][7] Tetrahedron, 56(12), 1777-1781. Link

  • Global Factory Link. 6-Chloro-4-(4-fluorophenyl)pyridazin-3-amine Product Specifications.Link[1]

Sources

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, reactivity, and application of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine , a specialized heterocyclic intermediate used in medicinal chemistry.

Executive Summary & Chemical Identity

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is a highly functionalized pyridazine scaffold employed as a critical building block in the synthesis of bioactive small molecules. Its structure features a central pyridazine ring substituted with an amino group at position 3, a 3-fluorophenyl moiety at position 4, and a chlorine atom at position 6.[1][2] This specific substitution pattern makes it an ideal precursor for Suzuki-Miyaura cross-couplings (at C6) and nucleophilic aromatic substitutions or Buchwald-Hartwig aminations (at C3/C6), facilitating the construction of complex pharmaceutical candidates, particularly in the fields of kinase inhibition (e.g., p38 MAPK) and ion channel modulation (e.g., Nav1.8, P2X3).

Chemical Passport
PropertyDetail
Chemical Name 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine
Common Synonyms 3-Amino-6-chloro-4-(3-fluorophenyl)pyridazine; 4-(3-Fluorophenyl)-6-chloropyridazin-3-amine
CAS Number 1903632-51-8 (Note: This CAS specifically refers to the 4-fluorophenyl analog often used as a surrogate in literature; the exact 3-fluoro isomer is frequently referenced in patent literature as an intermediate without a distinct, widely indexed CAS in public databases, though it shares the same synthetic lineage).[1][2][3]
Molecular Formula C₁₀H₇ClFN₃
Molecular Weight 223.63 g/mol
SMILES Nc1nnc(Cl)cc1-c2cccc(F)c2
InChIKey (Predicted) DTXVKPOKPFWSFF-UHFFFAOYSA-N (Analogous base)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Methanol

Synthetic Utility & Retrosynthesis

The synthesis of 4-aryl-6-chloropyridazin-3-amines typically follows a convergent strategy, assembling the pyridazine ring with the aryl group already in place or introducing it via regioselective coupling.

Core Synthetic Pathway (The "Mucochloric" Route)

A robust industrial route involves the condensation of mucochloric acid derivatives with hydrazines, followed by functionalization. However, for the specific 4-aryl-3-amino pattern, a more direct approach using 3,6-dichloropyridazine is often preferred to ensure regiocontrol.

Protocol A: Regioselective Suzuki Coupling

This method relies on the electronic differentiation between the C4 and C6 positions of a 3-aminopyridazine scaffold.

  • Starting Material: 3-Amino-6-chloropyridazine (CAS 5469-69-2) or 3,6-Dichloropyridazine .

  • Step 1: Iodination/Bromination (if starting from 3-amino-6-chloro):

    • Electrophilic halogenation introduces a halogen at C4.

    • Reagents: NIS or NBS in DMF.

    • Product: 3-Amino-6-chloro-4-iodopyridazine.

  • Step 2: Suzuki-Miyaura Coupling:

    • Selective coupling at the more reactive C4-Iodo position over the C6-Chloro position.

    • Reagents: (3-Fluorophenyl)boronic acid, Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.

    • Outcome:6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine .[1][2]

SynthesisPath SM 3-Amino-6-chloropyridazine (CAS 5469-69-2) Step1 Step 1: Electrophilic Halogenation (NIS/DMF) SM->Step1 Inter Intermediate: 3-Amino-6-chloro-4-iodopyridazine Step1->Inter Step2 Step 2: Suzuki Coupling (3-F-Ph-B(OH)2, Pd cat.) Inter->Step2 Regioselective at C4 Product Target: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine Step2->Product

Figure 1: Synthetic workflow for the preparation of the target scaffold via regioselective cross-coupling.

Chemical Reactivity Profile

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization. This "tri-functional" nature is what makes it a high-value scaffold in diversity-oriented synthesis (DOS).

PositionFunctional GroupReactivity TypeKey Application
C3 Primary Amine (-NH₂)Nucleophile / LigandAmide coupling, Urea formation, Buchwald-Hartwig amination (as nucleophile).
C4 3-FluorophenylSteric/Electronic ModulatorProvides lipophilicity and metabolic stability (fluorine effect); creates a "kink" in the molecule for receptor fitting.
C6 Chlorine (-Cl)ElectrophileSNAr (with strong nucleophiles), Suzuki-Miyaura coupling (to add biaryl diversity), Buchwald-Hartwig (as electrophile).
Critical Selectivity Note

When performing further couplings, the C6-Chlorine is activated for oxidative addition by palladium catalysts. However, the C3-Amine can poison catalysts or participate in competing N-arylation.

  • Strategy: Protect the amine (e.g., Boc, Acetyl) if C6 functionalization is challenging, or use specialized ligands (e.g., XPhos, BrettPhos) that tolerate free amines.

Application in Drug Design

This scaffold is prevalent in the design of inhibitors for targets requiring a "hinge-binding" motif (the aminopyridazine core) and a hydrophobic pocket filler (the fluorophenyl group).

Case Study: Kinase & Ion Channel Inhibitors
  • Nav1.8 Inhibitors: Voltage-gated sodium channels are key targets for pain. The pyridazine core serves as a bioisostere for pyridine or pyrimidine rings found in compounds like VX-150 (Vertex). The 3-fluorophenyl group is critical for optimizing potency and metabolic stability (blocking metabolic soft spots).

  • p38 MAPK Inhibitors: The aminopyridazine moiety can form bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site (Glu71/Met109 equivalent residues).

  • P2X3 Antagonists: Similar scaffolds are explored for treating chronic cough, where the aryl-pyridazinamine core acts as an allosteric modulator.

Handling & Safety Protocols

As a halogenated heterocyclic amine, this compound should be treated as a potential irritant and sensitizer.

  • H-Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over extended periods; the chloro-group is stable but light-sensitive.

  • Disposal: Halogenated organic waste streams.

References

  • Ganapa Life Science. (2025). 3-Amino-6-chloropyridazine (CAS 5469-69-2) Technical Data. Retrieved from

  • ChemicalBook. (2025). 6-Chloropyridazin-3-amine Properties and Synthesis. Retrieved from

  • Vertex Pharmaceuticals. (2015). Patent WO2015017529: Inhibitors of Sodium Channels. (Describes analogous pyridazine scaffolds in Nav1.8 inhibitor discovery).
  • PubChem. (2025). Compound Summary: 6-Chloropyridazin-3-amine.[1] Retrieved from

  • ChemSRC. (2025). CAS 1903632-51-8 Entry (4-fluoro analog). Retrieved from

Sources

Commercial Sourcing & Synthesis Guide: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Market Reality & Sourcing Strategy

Commercial Availability Assessment

Status: Non-Catalog / Custom Synthesis Required 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is currently not a standard "off-the-shelf" catalog item with major global distributors (e.g., Sigma-Aldrich, Fisher, VWR) under a unique, widely recognized CAS number. While similar analogs (e.g., 4-phenyl or 4-methyl derivatives) are available, this specific 3-fluorophenyl isomer typically requires Make-on-Demand (MoD) or in-house synthesis.

Recommended Sourcing Pathways

Researchers have two primary options to acquire this material. The "Building Block Assembly" route is recommended for speed and cost-efficiency in standard medicinal chemistry labs.

Option A: Building Block Assembly (Recommended)

Purchase the advanced intermediate and perform the final coupling step in-house. This is often faster (1-2 weeks) than waiting for a custom synthesis order (6-8 weeks).

ComponentChemical NameCAS NumberCommercial Availability
Scaffold 3-Amino-4-bromo-6-chloropyridazine 446273-59-2 High (Stocked by BLD Pharm, Enamine, Combi-Blocks)
Reagent 3-Fluorophenylboronic acid 768-35-4 Commodity (Widely available)
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄VariousCommodity
Option B: Custom Synthesis Vendors

If internal chemistry resources are unavailable, the following Contract Research Organizations (CROs) specialize in pyridazine chemistry and can synthesize this target on request:

  • Enamine: Specializes in "REAL" (Readily Accessible) compounds; likely has the building blocks in stock.

  • WuXi AppTec / ChemPartner: Suitable for larger scale (>10g) requests.

  • eMolecules: Acts as an aggregator; can source from a network of boutique synthesis houses.

Part 2: Technical Synthesis Protocol (Self-Validating)

Objective: Synthesis of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine via Suzuki-Miyaura Coupling. Rationale: The 4-position bromine in the scaffold (CAS 446273-59-2) is significantly more reactive toward oxidative addition by Palladium than the 6-position chlorine. This allows for highly regioselective arylation without protecting the amine or losing the chloro-substituent required for further downstream functionalization.

Reaction Scheme (DOT Diagram)

Synthesispathway Start 3-Amino-4-bromo- 6-chloropyridazine (CAS 446273-59-2) Intermediate Pd-Complex Intermediate Start->Intermediate Oxidative Addition Reagent 3-Fluorophenyl- boronic acid (CAS 768-35-4) Reagent->Intermediate Transmetallation Conditions Pd(dppf)Cl2 (5 mol%) Na2CO3 (2.0 eq) Dioxane/H2O (4:1) 90°C, 4-12h Conditions->Intermediate Product 6-Chloro-4-(3-fluorophenyl) pyridazin-3-amine (Target) Intermediate->Product Reductive Elimination

Caption: Regioselective Suzuki coupling strategy utilizing the reactivity difference between C-Br (C4) and C-Cl (C6).

Step-by-Step Protocol

Reagents:

  • 3-Amino-4-bromo-6-chloropyridazine (1.0 eq, 208 mg, 1.0 mmol)

  • 3-Fluorophenylboronic acid (1.2 eq, 168 mg, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 41 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq, 212 mg)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyridazine scaffold, boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). Add the degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of inert gas.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

    • Eluent: Gradient of 0-50% EtOAc in Hexanes (or DCM/MeOH if polarity requires).

    • Note: The amine group makes the compound polar; ensure the column is not acidic to prevent streaking.

Validation Criteria (QC)

Before using the synthesized material in biological assays, verify identity and purity:

  • LC-MS: Look for [M+H]⁺ peak at ~224.0/226.0 Da (Chlorine isotope pattern 3:1).

  • ¹H NMR (DMSO-d₆):

    • Pyridazine Proton (H5): Singlet around δ 7.5–8.0 ppm.

    • Amine (-NH₂): Broad singlet, exchangeable with D₂O (typically δ 6.0–7.5 ppm).

    • Aromatic Ring: Multiplet for 4 protons corresponding to the 3-fluorophenyl group.

Part 3: Scientific Context & Applications[1]

Structural Significance

The 6-chloro-4-arylpyridazin-3-amine scaffold is a "privileged structure" in kinase drug discovery.

  • H-Bond Donor: The C3-amine acts as a critical H-bond donor to the hinge region of kinases (e.g., p38 MAPK, CDK, or JAK family).

  • Vector for Growth: The C6-chloro group is a versatile handle. It can be displaced by nucleophiles (amines, alkoxides) or used in a second cross-coupling reaction to extend the molecule into the solvent-exposed region of a protein binding pocket.

Stability & Handling
  • Storage: Store solid powder at -20°C. Protect from moisture.

  • Solubility: Moderate solubility in DMSO and Methanol. Low solubility in water.

  • Stock Solution: Prepare 10 mM stocks in DMSO. Avoid freeze-thaw cycles; aliquot for single use.

References

  • Chemical Identity & Precursor Data

    • PubChem Compound Summary for 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2). National Center for Biotechnology Information (2025). Link

  • Synthesis Methodology (Suzuki Coupling on Pyridazines)

    • Islam, M. D., et al. (2021). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences. Link

    • Parrot, I., et al. (2003). Expeditive synthesis of 4-substituted 3-aminopyridazines. Synlett.
  • Commercial Suppliers (Aggregated Data)

    • BLD Pharm Product Page for CAS 446273-59-2.[1]Link

    • Santa Cruz Biotechnology Product Page for 3-Amino-4-bromo-6-chloropyridazine.Link

Sources

Methodological & Application

using 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in kinase inhibitor assays

Author: BenchChem Technical Support Team. Date: February 2026

Characterization of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in Kinase Inhibitor Assays[1]

Executive Summary & Chemical Biology Profile[1][2]

Compound Identity: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine Primary Application: Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping.[1] Target Class: Serine/Threonine Kinases (specifically p38 MAPK, JNK, and NEK2).

This application note details the operational framework for using 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine (hereafter referred to as Compound 6C-FP ) as a chemical probe. Unlike fully optimized clinical candidates, 6C-FP represents a "privileged scaffold." It contains the essential pharmacophore for ATP-competitive inhibition but retains a reactive handle (6-chloro) for hit-to-lead optimization.[1]

Mechanistic Rationale

The pyridazine-3-amine moiety functions as a bidentate hinge binder.[1] In the context of p38


 MAP Kinase , the binding mode is characterized by:
  • H-Bond Acceptor: The pyridazine N2 nitrogen accepts a proton from the amide backbone of the hinge residue (Met109 in p38

    
    ).
    
  • H-Bond Donor: The exocyclic 3-amino group donates a proton to the backbone carbonyl of the hinge (Glu71/Leu104 region).

  • Hydrophobic Anchor: The 3-fluorophenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106), providing selectivity over kinases with sterically hindered pockets.

Visualization: Mechanism of Action

The following diagram illustrates the predicted binding mode of 6C-FP within the ATP-binding pocket of p38


 MAPK.[1]

BindingMode Figure 1: Predicted Hinge Interaction Map (p38 MAPK) Compound 6C-FP Scaffold Met109 Met109 (Hinge Backbone) Compound->Met109 H-Bond (Acceptor/Donor) Gatekeeper Thr106 (Gatekeeper) Compound->Gatekeeper Steric Proximity HydroPocket Hydrophobic Pocket I Compound->HydroPocket Fluorophenyl Fit

Caption: Bidentate hydrogen bonding at the hinge region stabilizes the scaffold, while the fluorophenyl group anchors the molecule in the hydrophobic specificity pocket.

Experimental Protocols

To validate 6C-FP, we utilize a dual-assay approach: Biochemical Potency (TR-FRET) to measure inhibition and Biophysical Stability (DSF) to confirm target engagement.[1]

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™ Format)

Objective: Determine the IC50 of 6C-FP against p38


 MAPK.[1] This assay is preferred over radiometric methods for fragments due to lower interference.

Reagents:

  • Kinase: Recombinant human p38

    
     (MAPK14), 5 nM final.
    
  • Tracer: Eu-anti-GST Antibody + AlexaFluor™ 647-labeled Kinase Tracer (ATP competitive).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Compound Prep: Prepare a 10 mM stock of 6C-FP in 100% DMSO. Perform a 10-point serial dilution (1:3) starting at 100 µM.

  • Plate Setup: Transfer 50 nL of compound to a low-volume 384-well white plate (acoustic dispensing recommended).

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Incubate for 15 minutes at RT.

  • Tracer Addition: Add 5 µL of Tracer solution (at

    
     concentration).
    
  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

Data Analysis: Calculate the TR-FRET ratio (


). Fit data to a sigmoidal dose-response equation (Variable Slope):


[1]
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm that 6C-FP physically binds to the protein, stabilizing its tertiary structure. This is critical for fragments where IC50 might be high (>10 µM).

Reagents:

  • Protein: p38

    
     (1-352), 2 µM final.[1]
    
  • Dye: SYPRO Orange (5000x stock), used at 5x final.

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

Workflow:

  • Mix Preparation: Prepare a master mix of Protein + Dye in buffer.

  • Dosing: Add 6C-FP to a final concentration of 50 µM (ensure DMSO < 2%). Include a "No Ligand" control and a "Positive Control" (e.g., SB-203580).[1]

  • Thermal Ramp: Use a qPCR machine. Ramp temperature from 25°C to 95°C at 0.5°C/minute.

  • Detection: Monitor fluorescence (ROX filter set).

Acceptance Criteria: A valid "hit" for this scaffold is defined as a thermal shift (


) of > 2.0°C  compared to the DMSO control.
Data Interpretation & Optimization Logic

Using 6C-FP is rarely the endpoint; it is the starting point. The 6-chloro position is chemically reactive, allowing for Nucleophilic Aromatic Substitution (


) to expand the molecule.
ParameterExpected Value (6C-FP)Interpretation
IC50 (p38

)
0.5 µM - 5.0 µMModerate potency expected.[1] If >10 µM, check solubility.

(DSF)
+2°C to +5°CIndicates strong hinge binding and pocket fit.
Ligand Efficiency (LE) > 0.35High LE confirms this is a high-quality fragment.[1]
Optimization Workflow Diagram

The following flowchart guides the decision-making process after obtaining assay results.

OptimizationWorkflow Figure 2: Hit-to-Lead Optimization Strategy Start Screen 6C-FP (Assay A & B) Decision Is LE > 0.3? Start->Decision Expand Derivatize Cl-C6 (SnAr Reaction) Decision->Expand Yes Discard Discard Scaffold Decision->Discard No Library Generate Library: - Alkoxy - Amines Expand->Library

Caption: If Ligand Efficiency (LE) is high, the 6-Chloro group is displaced to improve solubility and potency.[1]

References
  • Wermuth, C. G. (2004). The Practice of Medicinal Chemistry. Academic Press. (Context: Discussion of aminopyridazines as privileged structures).
  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. ChemMedChem, 3(12), 1810-1838. Link (Context: Kinase inhibitor binding modes).

  • Bagley, M. C., et al. (2006). p38 MAP kinase inhibitors: Part 6. 2-Arylpyridazin-3-ones as templates for inhibitor design.[1][2] Bioorganic & Medicinal Chemistry Letters, 16(20), 5270-5274. Link (Context: Pyridazine scaffold SAR).

  • LanthaScreen™ Eu Kinase Binding Assay Guide. Thermo Fisher Scientific. Link (Context: Assay Protocol Standard).

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. Link (Context: DSF Protocol).

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the experimental parameters for performing a Suzuki-Miyaura cross-coupling on 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine . This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., FABP4, CDK pathways).

The primary challenge in this transformation is the presence of the free amino group at C3 and the electron-deficient nature of the pyridazine ring. While the C6-chlorine is electronically activated for oxidative addition, the C3-amine can coordinate to palladium species, potentially poisoning the catalyst or leading to Buchwald-Hartwig type side reactions. Furthermore, the 4-(3-fluorophenyl) moiety introduces steric bulk and solubility constraints that distinguish this substrate from simple chloropyridazines.

This guide provides two validated methods:

  • Method A (Standard): A robust, cost-effective protocol using Pd(dppf)Cl₂ for standard aryl boronic acids.

  • Method B (High-Performance): A Buchwald-type protocol using XPhos Pd G2 for sterically demanding or electron-poor boronic acids.

Retrosynthetic Context & Mechanism

The reaction targets the C6 position.[1] The regioselectivity is driven by the electronic deficiency of the pyridazine ring, which facilitates oxidative addition at the C-Cl bond.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step which must outcompete non-productive coordination by the C3-amine.

SuzukiMechanism PreCat Pd Precatalyst (Pd(dppf)Cl2 or XPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting) ActivePd->OxAdd + Substrate Poison OFF-CYCLE: Pd-Amine Coordination ActivePd->Poison Reversible binding by C3-NH2 Substrate Substrate: 6-Cl-4-(3-F-Ph)-pyridazin-3-amine Substrate->OxAdd TransMet Transmetallation (R-B(OH)2 + Base) OxAdd->TransMet Pd(II)-Ar-Cl species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->ActivePd Regeneration Poison->ActivePd Heat/Ligand Displacement

Figure 1: Catalytic cycle emphasizing the competition between productive oxidative addition and amine-mediated catalyst poisoning.

Critical Parameter Optimization

Before proceeding to the protocol, understand the "Why" behind the reagent choices.

Catalyst Selection[2][3]
  • Pd(dppf)Cl₂·DCM: The ferrocenyl ligand (dppf) has a large bite angle, which favors reductive elimination. It is robust against the free amine and less sensitive to oxygen than Pd(PPh₃)₄.

  • XPhos Pd G2: For difficult couplings (e.g., heteroaryl boronic acids). The bulky biaryl phosphine ligand (XPhos) prevents the formation of inactive palladium dimers and effectively shuts down coordination from the substrate's amine.

Base & Solvent Effects[2][4][5]
  • Base: Inorganic carbonates (Na₂CO₃, Cs₂CO₃) are preferred. Stronger bases (KOtBu) should be avoided to prevent deprotonation of the amine (pKa ~ 4-5 for aminopyridazines) which could lead to side reactions.

  • Solvent: 1,4-Dioxane/Water (4:[2]1) is the gold standard. The water is essential for the transmetallation step (formation of the boronate species).

Data Summary: Reaction Parameters
ParameterStandard ConditionChallenging ConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G2 (2-3 mol%)dppf is cost-effective; XPhos handles steric bulk.
Solvent 1,4-Dioxane : H₂O (4:[2]1)n-Butanol or Toluene:H₂OHigh boiling point required (90-100°C).
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Carbonate is gentle; Phosphate is more soluble in organic/aq mix.
Temp 90°C100°C - 110°CHigh temp required to reverse Pd-amine binding.
Time 4 - 12 Hours1 - 4 HoursXPhos is faster.

Experimental Protocols

Method A: Standard Protocol (Pd(dppf)Cl₂)

Best for coupling with simple aryl boronic acids (phenyl, tolyl, methoxyphenyl).

Reagents:

  • 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine (1.0 eq, 1.0 mmol, 223 mg)

  • Aryl Boronic Acid (1.2 eq)[3][4]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%, ~41 mg)

  • Na₂CO₃ (2.0 eq, 2.0 mmol, 212 mg)

  • Solvent: 1,4-Dioxane (8 mL) / Water (2 mL)

Procedure:

  • Setup: Charge a 20 mL microwave vial or round-bottom flask with the pyridazine substrate, boronic acid, and Na₂CO₃.

  • Degassing (Critical): Add the Dioxane/Water mixture.[2] Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂.[5] Quickly seal the vessel.

  • Reaction: Heat to 90°C (oil bath) or microwave (100°C, high absorption) for 4–12 hours.

    • QC Check: Monitor by LCMS. Look for consumption of starting material (M+H = 224) and appearance of product.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Method B: High-Performance Protocol (XPhos Pd G2)

Best for heteroaryl boronic acids or if Method A yields <40%.

Reagents:

  • Substrate (1.0 eq)

  • Boronic Acid/Pinacol Ester (1.5 eq)

  • XPhos Pd G2 (0.02 eq, 2 mol%)

  • K₃PO₄ (Tribasic potassium phosphate) (2.0 eq)

  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Procedure:

  • Setup: Combine substrate, boronic ester, and K₃PO₄ in the vessel.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Catalyst: Add degassed solvent.[2][4] Add XPhos Pd G2 under a counter-flow of Argon.

  • Reaction: Heat at 100°C for 2–4 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify.

Purification & Quality Control

The free amine on the product can cause streaking on silica gel.

Purification Strategy (DOT Visualization)

Purification Crude Crude Mixture (Dark Oil/Solid) Scavenger Optional: Si-Thiol Treatment (Remove Pd) Crude->Scavenger High Pd content Flash Flash Chromatography DCM:MeOH (95:5) + 1% NH4OH Crude->Flash Standard Scavenger->Flash Recryst Alt: Recrystallization (EtOH or iPrOH) Flash->Recryst If purity <95% Final Pure Product >98% Purity Flash->Final Recryst->Final

Figure 2: Purification workflow tailored for aminopyridazines.

Analytical Markers
  • TLC: Eluent: 5% MeOH in DCM. The product will likely be more polar than the starting chloride but less polar than the boronic acid. Tip: Add 1% Triethylamine to the TLC chamber to prevent tailing.

  • 1H NMR: Look for the disappearance of the pyridazine C6-H (if applicable) or the shift of the aromatic protons. The broad singlet for

    
     (usually 
    
    
    
    5.0–7.0 ppm) should remain.
  • 19F NMR: The 3-fluorophenyl group provides a convenient handle. Monitor the shift of the fluorine signal to confirm the integrity of the 4-position substituent.

Troubleshooting Guide

ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Method B (XPhos Pd G2) or protect amine (Boc/Acetyl).
Protodeboronation Boronic acid instability.Use Boronic Pinacol Ester; increase eq to 1.5–2.0; reduce water ratio.
Homocoupling (Ar-Ar) Oxygen presence.[4]Improve degassing (freeze-pump-thaw); reduce catalyst loading.
Black Precipitate Pd precipitation (Pd black).Ligand insufficient. Add 10% free ligand (e.g., dppf or XPhos) to stabilize Pd.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Technical Protocols. BenchChem Application Notes. Link

  • Lennon, I. C., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry, 69(11), 3726-3738. Link

  • Vertex Pharmaceuticals. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PMC / NIH. Link

Sources

analytical methods for detecting 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive technical guide for the development and validation of a robust bioanalytical method for the quantitative determination of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in common biological matrices such as plasma and urine. As a novel pyridazine derivative, this compound represents a class of molecules with significant pharmacological interest.[1][2][3][4] Accurate quantification in biological samples is paramount for evaluating its pharmacokinetic (PK) and toxicokinetic (TK) profiles during drug development. This guide details multiple sample preparation strategies, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), and provides a detailed protocol for a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. All methodologies are presented with a focus on the scientific rationale behind procedural choices and are aligned with current regulatory expectations for bioanalytical method validation as outlined by the FDA.[5][6]

Introduction: The Need for Robust Bioanalysis

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is a heterocyclic amine belonging to the pyridazine class of compounds. Such molecules are versatile scaffolds in medicinal chemistry, often investigated as kinase inhibitors or for other therapeutic applications. The journey of a new chemical entity (NCE) from discovery to clinical application is critically dependent on understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Bioanalytical science provides the essential data for this by precisely measuring the concentration of the drug and its metabolites over time in biological fluids.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and selectivity.[5] This allows for the quantification of analytes down to picogram levels, even in highly complex matrices like blood plasma or urine. This application note serves as a practical guide for researchers to establish a reliable and reproducible method for 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine, from initial sample handling to final data analysis.

Pre-Analytical & Sample Preparation Strategy

The primary challenge in bioanalysis is the effective isolation of the target analyte from a complex mixture of endogenous components (proteins, lipids, salts, etc.) that can interfere with analysis.[7] The choice of sample preparation technique is the most critical factor influencing the reliability, robustness, and efficiency of the entire workflow.

Causality Behind Method Selection

The optimal sample preparation strategy balances the need for sample cleanliness with throughput, recovery, and cost. Below is a comparison of the three most common techniques suitable for a small molecule like 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine.

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) Proteins are denatured and precipitated by a water-miscible organic solvent (e.g., acetonitrile).[8][9]Fast, simple, inexpensive, high recovery.[10]Least clean extract, high risk of matrix effects, less concentration.High-throughput screening, early discovery studies.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on its solubility and the pH of the aqueous phase.[7]Cleaner extract than PPT, good concentration factor, removes non-ionizable interferences.More labor-intensive, uses larger solvent volumes, can form emulsions.[11]Assays requiring higher sensitivity and cleanliness than PPT can provide.
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of organic solvent.[11][12]Cleanest extract, highest concentration factor, high selectivity, reduces matrix effects significantly.[13]Most expensive, requires method development, can have lower recovery if not optimized.Late-stage development, clinical trials, assays requiring the lowest limit of quantification.
Workflow Visualization

The following diagram illustrates the overall bioanalytical workflow, from sample receipt to final concentration determination.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_extraction Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) Sample->Spike Prep_Choice Select Method (PPT, LLE, or SPE) Spike->Prep_Choice PPT Protein Precipitation Prep_Choice->PPT Fastest LLE Liquid-Liquid Extraction Prep_Choice->LLE Cleaner SPE Solid-Phase Extraction Prep_Choice->SPE Cleanest Evap Evaporation & Reconstitution PPT->Evap LLE->Evap SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Cal Calibration Curve Generation LCMS->Cal Quant Quantify Unknowns Cal->Quant Decision_Tree Start What is the goal of the assay? Throughput High Throughput Needed? (e.g., Discovery PK) Start->Throughput Sensitivity High Sensitivity (LLOQ < 1 ng/mL)? Throughput->Sensitivity No PPT Use Protein Precipitation (PPT) Throughput->PPT Yes Matrix Significant Matrix Effects Observed with PPT/LLE? Sensitivity->Matrix No LLE Use Liquid-Liquid Extraction (LLE) Sensitivity->LLE Yes Matrix->LLE No SPE Use Solid-Phase Extraction (SPE) Matrix->SPE Yes

Caption: Decision tree for sample preparation.

LC-MS/MS Method Development

The method relies on reversed-phase chromatography to separate the analyte from endogenous components, followed by highly selective detection using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC)
  • Column: A C18 stationary phase is recommended due to the non-polar nature of the core phenyl and pyridazine rings (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm). [14]- Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier promotes the protonation of the analyte's amine group, enhancing ionization efficiency in positive ESI mode. [15]- Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Acetonitrile is often preferred for its lower viscosity and higher elution strength.

  • Elution: A gradient elution is recommended to ensure a sharp peak shape and efficient clearing of late-eluting matrix components.

Mass Spectrometry (MS/MS)

The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. [16]

  • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode is the logical choice due to the basic nature of the pyridazin-3-amine moiety, which is readily protonated.

  • Analyte Tuning: The compound is infused directly into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the protonated parent molecule [M+H]⁺. This ion is isolated in the first quadrupole (Q1).

  • Product Ion Scan: The isolated parent ion is fragmented in the collision cell (Q2) using an inert gas (e.g., argon). The resulting product ions are scanned in the third quadrupole (Q3) to identify the most stable and intense fragments.

  • MRM Transitions: Two or more specific transitions (parent ion → product ion) are chosen for monitoring. One is used for quantification (the most intense) and another for confirmation.

MRM_Principle cluster_source Ion Source (ESI+) cluster_ms Triple Quadrupole Mass Analyzer cluster_output Output Analyte Analyte (M) Protonated Protonated Ion [M+H]⁺ Analyte->Protonated Ionization Q1 Q1: Precursor Ion Selection (Selects m/z of [M+H]⁺) Protonated->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (Selects m/z of Fragments) Q2->Q3 Detector Detector Q3->Detector Signal Specific Signal (Low Noise) Detector->Signal

Caption: Principle of MRM detection.

Suggested LC-MS/MS Parameters

The following table provides a starting point for method optimization.

Parameter Suggested Condition Rationale
LC Column C18 Reversed-Phase, 50 x 2.1 mm, 1.7 µmGood retention and peak shape for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes positive ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrateEnsures elution of analyte and washout of matrix.
Injection Volume 5 µLBalances sensitivity and on-column loading.
Ionization Mode ESI PositiveAmine group is easily protonated.
Capillary Voltage 3.5 kVTo be optimized for maximum signal.
Gas Temp 325 °CTo be optimized for desolvation.
MRM Transitions To be determined experimentallyA hypothetical transition could be m/z 264.0 → 157.1

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protein Precipitation (PPT)
  • Preparation: Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Sample Aliquot: Pipette 50 µL of plasma (or urine) into the appropriately labeled tubes.

  • Internal Standard (IS) Spiking: Add 10 µL of working IS solution (a structurally similar compound not present in the sample) to all tubes except for blanks.

  • Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation. [8]6. Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or autosampler vials.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Preparation: Label 2.0 mL microcentrifuge tubes.

  • Sample Aliquot & IS Spiking: Pipette 100 µL of plasma into the tubes, followed by 10 µL of IS.

  • pH Adjustment: Add 50 µL of 0.1 M ammonium hydroxide to basify the sample. This ensures the analyte's amine group is neutral, maximizing its partitioning into the organic solvent.

  • Extraction Solvent: Add 600 µL of ethyl acetate (or methyl tert-butyl ether). [17][18]5. Extraction: Vortex for 5 minutes, then centrifuge at >3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a clean set of tubes, taking care not to disturb the aqueous layer or protein pellet.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

  • Analysis: Vortex and inject.

Protocol 3: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry. [19][20]2. Sample Preparation: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. Add 10 µL of IS. The acidic pH ensures the analyte is positively charged to retain it on the reversed-phase sorbent via a secondary ion-exchange mechanism.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, disrupting its interaction with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

  • Analysis: Vortex and inject.

Bioanalytical Method Validation (BMV)

A full method validation must be performed to ensure the method is reliable and fit for its intended purpose, in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance. [5][6][21][22]

Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To define the concentration range over which the assay is accurate and precise. Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Analyte response must be ≥ 5 times the blank response. Accuracy within ±20%, Precision ≤20% RSD.
Accuracy Closeness of measured concentration to the nominal value. Mean concentration should be within ±15% of nominal for QCs (±20% at LLOQ).
Precision Repeatability of measurements (intra- and inter-day). Coefficient of variation (%CV or %RSD) should not exceed 15% for QCs (≤20% at LLOQ). [14]
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components. The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of matrix.
Recovery The efficiency of the extraction process. Should be consistent and reproducible, though not necessarily 100%.

| Stability | To ensure the analyte is stable during sample handling and storage. | Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples. |

Conclusion

This application note provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in biological samples. Three distinct sample preparation protocols—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—have been presented to accommodate varying requirements for sample cleanliness, throughput, and sensitivity. By following the outlined procedures for LC-MS/MS optimization and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data to support pharmacokinetic and other essential studies in the drug development pipeline.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Available at: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • PMC. (n.d.). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Available at: [Link]

  • SciTechnol. (2013). Screening of Urine and Blood Using Limited Sample Preparation and Information Dependent Acquisition with LC-MS/MS as Alternative for Immunoassays in Forensic Toxicology. Available at: [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Available at: [Link]

  • ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals. Available at: [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Available at: [Link]

  • LCGC International. (2025). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Available at: [Link]

  • MilliporeSigma. (n.d.). Application Note: High throughput sample preparation for the quantitation of drug compounds in serum samples. Available at: [Link]

  • Pharmaceutical Sciences. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Available at: [Link]

  • Biotage. (2025). Bioanalytical sample preparation. Available at: [Link]

  • ResearchGate. (2025). (PDF) Screening of Urine and Blood Using Limited Sample Preparation and Information Dependent Acquisition with LC-MS/MS as Alternative for Immunoassays in Forensic Toxicolo. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Available at: [Link]

  • PMC. (n.d.). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Available at: [Link]

  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Available at: [Link]

  • Springer. (n.d.). Development and validation of an LC-MS/MS method for monitoring larotrectinib, a tropomyosin-related kinase inhibitor, in mouse. Available at: [Link]

  • ResearchGate. (2025). Development and validation of a simultaneous quantification method of fourteen tyrosine kinase inhibitors in human plasma using LC-MS/MS. Available at: [Link]

  • PMC. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Available at: [Link]

  • PubMed. (2018). LC-MS/MS method for determination of cyclin-dependent kinase inhibitors, BP-14 and BP-20, and its application in pharmacokinetic study in rat. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Available at: [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-3-phenyl-4-(pyridin-4-yl)Pyridazine. Available at: [Link]

  • MDPI. (2023). Monitoring of Biogenic Amines in Human Urine Using Dispersive Liquid–Liquid Microextraction and Liquid Chromatography with High-Resolution Mass Spectrometry. Available at: [Link]

  • YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Available at: [Link]

  • Marcel Dekker, Inc. (2002). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • ResearchGate. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Available at: [Link]

  • JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available at: [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available at: [Link]

  • Scholars Research Library. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. Available at: [Link]

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Technical Guide: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application, synthesis, and biological evaluation of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine , a high-value scaffold in the discovery of novel agrochemicals.

Executive Summary

6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine (hereafter Compound 6C-4F ) represents a privileged structural motif in modern agrochemical research. It serves as a critical intermediate and pharmacophore for two primary classes of crop protection agents:

  • Bleaching Herbicides: Precursor to pyridazinone-based Phytoene Desaturase (PDS) inhibitors.

  • Mitochondrial Inhibitor Fungicides/Insecticides: The pyridazin-3-amine core mimics the electron-transport interfering capabilities of MET Complex I inhibitors.

This guide provides a validated protocol for the regioselective synthesis of 6C-4F, followed by standardized biological screening protocols for herbicidal and fungicidal activity.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine
Molecular Formula C₁₀H₇ClFN₃
Molecular Weight 223.63 g/mol
Core Scaffold Pyridazin-3-amine
Key Functionalities 3-Amino (H-bond donor), 6-Chloro (electrophilic handle), 4-Aryl (lipophilic core)
Solubility DMSO (>50 mM), Methanol (Moderate), Water (Low)
Storage -20°C, Desiccated, Protect from light

Mechanism of Action (MoA) Context

Herbicidal Activity: PDS Inhibition

The 4-arylpyridazin-3-amine scaffold is a bioisostere of established PDS inhibitors (e.g., Norflurazon).

  • Target: Phytoene Desaturase (PDS) in the carotenoid biosynthesis pathway.

  • Mechanism: Inhibition of PDS prevents the conversion of colorless phytoene to

    
    -carotene.
    
  • Phenotype: Depletion of carotenoids leads to photo-oxidation of chlorophyll, resulting in a characteristic "bleaching" (white tissue) phenotype in treated plants.

Fungicidal Activity: MET Inhibition
  • Target: Mitochondrial Electron Transport (MET) Complex I (NADH:ubiquinone oxidoreductase).

  • Mechanism: The pyridazine nitrogen lone pairs coordinate with the ubiquinone binding site, disrupting ATP production.

MoA Visualization

PDS_Inhibition GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase ZetaCarotene ζ-Carotene (Yellow) Phytoene->ZetaCarotene Desaturation PDS_Enzyme Phytoene Desaturase (PDS Enzyme) PDS_Enzyme->ZetaCarotene Catalysis Bleaching Photo-oxidation & Bleaching (Plant Death) PDS_Enzyme->Bleaching Loss of Function Inhibitor 6C-4F Analog (Inhibitor) Inhibitor->PDS_Enzyme Inhibition Lycopene Lycopene (Red) ZetaCarotene->Lycopene Chlorophyll Chlorophyll Protection Lycopene->Chlorophyll Protects

Caption: Pathway illustrating the inhibition of Phytoene Desaturase (PDS) by pyridazine analogs, leading to chlorophyll destruction and herbicidal bleaching.

Synthesis Protocol: Regioselective Construction

To synthesize 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine , one must overcome the challenge of regioselectivity. Direct arylation of 3-amino-6-chloropyridazine typically occurs at the C6 position (displacing Cl). To install the aryl group at C4 , a bromination-coupling strategy is required.

Synthetic Workflow
  • Precursor: 3-Amino-6-chloropyridazine (Commercial).[1][2]

  • Step 1 (Regioselective Bromination): Installation of Br at C4.

  • Step 2 (Site-Selective Suzuki Coupling): Coupling at C4-Br (more reactive) while preserving C6-Cl.

Synthesis_Route SM 3-Amino-6-chloropyridazine (Start) Inter 3-Amino-4-bromo- 6-chloropyridazine SM->Inter Step 1 Reagent1 NBS / MeCN (Bromination) Product 6-Chloro-4-(3-fluorophenyl) pyridazin-3-amine (Target) Inter->Product Step 2 (Site Selective) Reagent2 3-F-Ph-B(OH)2 Pd(PPh3)4 / Na2CO3 (Suzuki Coupling)

Caption: Two-step regioselective synthesis targeting the C4 position via a bromo-intermediate.

Detailed Experimental Procedure
Step 1: Synthesis of 3-Amino-4-bromo-6-chloropyridazine
  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Acetonitrile (ACN).

  • Protocol:

    • Dissolve 3-amino-6-chloropyridazine (10 mmol) in ACN (50 mL).

    • Add NBS (11 mmol) portion-wise at 0°C.

    • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Concentrate solvent, resuspend in water, filter the precipitate. Wash with cold water.

    • Yield: Typically 75-85%. The amino group directs bromination to the ortho (C4) position.

Step 2: Suzuki-Miyaura Coupling (C4-Selective)
  • Rationale: The C4-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than the C6-Cl bond, allowing selective arylation.

  • Reagents: 3-Amino-4-bromo-6-chloropyridazine (1.0 eq), 3-Fluorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), 1,4-Dioxane/Water (4:1).

  • Protocol:

    • In a Schlenk tube, combine the bromo-intermediate (5 mmol), boronic acid (5.5 mmol), and Na₂CO₃.

    • Add Dioxane (20 mL) and Water (5 mL). Degas with N₂ for 15 min.

    • Add Pd(PPh₃)₄ under N₂ flow.

    • Heat to 80°C for 6-8 hours. Note: Do not overheat (>100°C) to prevent bis-coupling at C6.

    • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

    • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexane).

    • Validation: ¹H NMR should show loss of the C4 proton and retention of the C5 proton (singlet around 7.5 ppm).

Biological Evaluation Protocols

Protocol A: Herbicidal Bleaching Assay (PDS Inhibition)

Objective: Determine if 6C-4F acts as a PDS inhibitor.

  • Test System: Chlamydomonas reinhardtii (Algae) or Arabidopsis thaliana (Seedling).

  • Method (Arabidopsis Microplate Assay):

    • Preparation: Prepare 12-well plates with agar medium containing 0.5% sucrose.

    • Treatment: Add 6C-4F from DMSO stock to final concentrations (0, 0.1, 1, 10, 100 µM). Keep DMSO < 0.1%.

    • Seeding: Place 10 sterilized Arabidopsis seeds per well.

    • Incubation: Grow for 14 days under continuous light (100 µE m⁻² s⁻¹) at 22°C.

    • Scoring:

      • Score 0: Green, healthy.

      • Score 5: White/Albino cotyledons (Indicative of PDS inhibition).

      • Score 10: Necrosis/Death.

    • Quantification: Extract pigments with methanol; measure Absorbance at 665 nm (Chlorophyll) and 470 nm (Carotenoids).

Protocol B: Fungicidal Spore Germination Assay

Objective: Evaluate inhibition of fungal respiration (MET).

  • Target Pathogen: Botrytis cinerea (Grey mold).

  • Method:

    • Harvest fresh spores (1x10⁶ spores/mL) in PDB medium.

    • Add 6C-4F (serial dilutions: 0.1 - 100 ppm) to 96-well plates.

    • Add 100 µL spore suspension.

    • Incubate at 25°C for 24 hours.

    • Readout: Measure Optical Density (OD₆₀₀) to assess mycelial growth inhibition. Determine EC₅₀.

Structure-Activity Relationship (SAR) Guidelines

When optimizing 6C-4F, the following SAR trends are generally observed for this scaffold in agrochemistry:

Modification SiteModificationPredicted Effect (General Class)
3-Amino (-NH₂) Acylation (Amide)Increases lipophilicity; often improves leaf penetration (Pro-herbicide strategy).
4-Aryl (3-F) 3-CF₃ SubstitutionEnhances metabolic stability and lipophilicity (often > potency).
4-Aryl (3-F) 4-Cl SubstitutionMay shift selectivity towards PSII inhibition (D1 protein binding).
6-Chloro (-Cl) Replacement with -OMeReduces reactivity; often decreases herbicidal potency but may increase fungicidal safety.
6-Chloro (-Cl) Replacement with -CF₃Significantly increases potency (common in commercial pyridazinones).

References

  • BenchChem. (2025).[3][4] The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide. Retrieved from

  • Chen, C., et al. (2025). "Pyridazine: A privileged scaffold in the development of 21st-century pesticides." Chinese Chemical Letters.

  • Sigma-Aldrich. (2025). Product Specification: 3-Amino-4-bromo-6-chloropyridazine. Retrieved from

  • RSC Chemical Science. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science.

  • ResearchGate. (2025). "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." Synthetic Communications. Retrieved from

Sources

Application Note: Development of FABP4 Inhibitors Utilizing Pyridazinone Scaffolds

[1][2][3][4][5][6]

Abstract & Strategic Rationale

Fatty Acid Binding Protein 4 (FABP4/aP2) is a critical lipid chaperone in adipocytes and macrophages, regulating lipolysis and inflammatory signaling.[1] Elevated FABP4 levels correlate with insulin resistance, type 2 diabetes, and atherosclerosis.[2] While carboxylic acid-based inhibitors effectively target the FABP4 binding pocket, they often suffer from poor membrane permeability and metabolic instability.

This guide details the development of pyridazin-3(2H)-one derivatives as non-carboxylic acid bioisosteres. The pyridazinone scaffold offers a unique advantage: it mimics the electrostatic interaction of a fatty acid carboxylate headgroup with the FABP4 "Arg-Tyr triad" (Arg106, Arg126, Tyr128) while providing a modular platform for growing hydrophobic vectors into the deep protein cavity.

Chemical Design Strategy (SAR)

The design philosophy relies on Scaffold Hopping .[3][4] We replace the traditional pyrimidine or carboxylic acid core with a 4-amino or 4-ureido-pyridazin-3(2H)-one scaffold.

Key Structural Features[10]
  • The Polar Warhead (Pyridazinone Ring): The lactam motif (NH-CO) serves as a hydrogen bond acceptor/donor system, anchoring the molecule to Arg126 and Tyr128 at the bottom of the FABP4 pocket.

  • The Hydrophobic Vector (N1-Substitution): Alkylation at the N1 position directs substituents toward the hydrophobic channel (Phe16, Met20), mimicking the aliphatic tail of endogenous fatty acids.

  • The Linker (C4-Substitution): Modification at the 4-position (amino, ureido, or amide linkers) optimizes steric fit and restricts conformational entropy.

Visualization: SAR Decision Tree

SAR_LogicCorePyridazinoneScaffoldAnchorPolar Anchor(Arg126, Tyr128)Core->Anchor H-Bond MimicryTailHydrophobic Tail(N1-Alkyl/Aryl)Core->Tail Lipophilic FillingLinkerC4-Linker(Urea/Amide)Core->Linker OrientationPotencyHigh Affinity(IC50 < 2 µM)Anchor->Potency Binding EnergyTail->Potency SelectivityLinker->Potency Entropy Reduction

Caption: Structural logic for optimizing pyridazinone scaffolds. The core ring anchors the molecule, while N1 and C4 substitutions drive potency.

Chemical Synthesis Protocol

Objective: Synthesize 4-ureido-pyridazin-3(2H)-one derivatives (e.g., Lead Compound 14e or 25a analogues).

Reagents & Equipment[5][8][9][11]
  • Starting Material: 4-amino-6-phenylpyridazin-3(2H)-one.

  • Alkylating Agents: Benzyl bromide, phenethyl bromide.

  • Coupling Agents: Triphosgene, Sodium Acetate.[4][5]

  • Solvents: DMF (anhydrous), THF (anhydrous).

  • Purification: Flash Column Chromatography (Silica gel).

Step-by-Step Workflow
Stage 1: N1-Alkylation (Hydrophobic Tail Introduction)
  • Dissolution: Dissolve 4-amino-6-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add

    
     (2.0 eq) and stir at Room Temperature (RT) for 15 min.
    
  • Alkylation: Dropwise add the appropriate alkyl bromide (e.g., 4-chlorobenzyl bromide) (1.2 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with ice water. Filter the precipitate or extract with EtOAc. Recrystallize from Ethanol.

    • Checkpoint: Verify N1-alkylation vs. O-alkylation using NMR (N-alkyl signals typically appear

      
       5.0–5.5 ppm).
      
Stage 2: C4-Urea Formation (Linker Optimization)
  • Activation: Dissolve the N1-alkylated intermediate (1.0 eq) in anhydrous THF.

  • Phosgene Generation: Add Sodium Acetate (2.0 eq) and Triphosgene (0.4 eq) at 0°C. Stir for 30 min to generate the isocyanate in situ.

  • Amine Addition: Add the secondary amine (e.g., cyclohexylamine, piperidine) (1.2 eq).

  • Reflux: Reflux the mixture for 3 hours.

  • Purification: Evaporate solvent. Purify residue via flash chromatography (DCM/MeOH 95:5).

Visualization: Synthesis Workflow

Synthesis_FlowStart4-amino-pyridazinoneCoreStep1Step 1: N-Alkylation(R-Br, K2CO3, DMF, 60°C)Start->Step1Inter1Intermediate:N1-Substituted CoreStep1->Inter1Step2Step 2: Isocyanate Formation(Triphosgene, THF)Inter1->Step2Step3Step 3: Urea Coupling(R'-NH2, Reflux)Step2->Step3FinalFinal Inhibitor(4-Ureido-pyridazinone)Step3->Final

Caption: Two-stage synthetic route yielding 4-ureido-pyridazinone FABP4 inhibitors.

Biochemical Validation: ANS Displacement Assay

To validate target engagement, we utilize a Fluorescence Displacement Assay .[6][7] High-affinity ligands displace the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS) from the FABP4 cavity, causing a reduction in fluorescence.

Protocol Parameters
ParameterSpecificationNote
Protein Recombinant Human FABP4Final Conc: 1 µM
Probe ANS (1-anilinonaphthalene-8-sulfonic acid)Final Conc: 10 µM
Buffer 50 mM HEPES, 150 mM NaCl, pH 7.4Avoid detergents (Triton) as they interfere with ANS
Excitation/Emission 370 nm / 475 nmStandard ANS shift
Positive Control BMS-309403Known

~ <2 nM
Experimental Procedure
  • Preparation: Prepare a master mix of FABP4 (2 µM) and ANS (20 µM) in assay buffer. Incubate for 10 min at RT to form the Protein-Probe complex.

  • Plating: Dispense 50 µL of Master Mix into black 96-well non-binding plates.

  • Treatment: Add 50 µL of test compounds (diluted in buffer with <5% DMSO) at varying concentrations (0.1 nM to 100 µM).

  • Equilibration: Incubate for 30 minutes at RT in the dark.

  • Measurement: Read fluorescence (Ex 370 / Em 475) on a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate

    
    .
    
    • Self-Validation: The Z' factor should be > 0.5. If background fluorescence is high, check for compound autofluorescence.

Cellular Efficacy: Adipocyte Lipolysis Assay[11]

Inhibition of FABP4 should reduce lipolysis (release of glycerol/FFA) in adipocytes.[6]

Protocol
  • Differentiation: Culture 3T3-L1 fibroblasts and differentiate into mature adipocytes (Oil Red O positive) over 8–10 days using insulin/dexamethasone/IBMX cocktail.

  • Starvation: Serum-starve differentiated adipocytes for 4 hours in DMEM + 0.5% BSA (Fatty Acid Free).

  • Pre-treatment: Incubate cells with Pyridazinone Inhibitors (10 µM, 50 µM) for 1 hour.

  • Stimulation: Induce lipolysis with Isoproterenol (10 µM) for 3 hours.

  • Quantification: Collect supernatant. Measure Glycerol release using a colorimetric Glycerol Assay Kit (absorbance at 540 nm).

  • Result: Effective inhibitors will show a dose-dependent reduction in glycerol release compared to Isoproterenol-only control.

References

  • Floresta, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.[5] Pharmaceuticals, 15(11), 1335.[8] Link

  • Floresta, G., et al. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.[9] Archiv der Pharmazie, 356(10), e2300314.[10] Link

  • Sulsky, R., et al. (2007). Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aP2). Bioorganic & Medicinal Chemistry Letters, 17(12), 3511-3515. Link

  • Furuhashi, M., & Hotamisligil, G. S. (2008). Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets. Nature Reviews Drug Discovery, 7(6), 489–503. Link

  • Cayman Chemical. FABP4 Inhibitor/Ligand Screening Assay Kit Protocol.Link

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine and related heterocyclic amines by column chromatography. This document provides in-depth, field-proven insights, detailed protocols, and troubleshooting solutions to enhance purification efficiency, yield, and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to consider before initiating the purification process.

Q1: Why is the purification of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine on standard silica gel often problematic?

A1: The primary challenge stems from an acid-base interaction between the compound and the stationary phase. 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is a basic heterocyclic amine. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] This interaction can lead to several issues:

  • Strong Adsorption: The basic amine can bind tightly to the acidic silica, requiring highly polar solvents for elution.

  • Peak Tailing: This strong interaction causes the compound to elute slowly and asymmetrically from the column, resulting in broad, tailing peaks that co-elute with impurities.[3]

  • Irreversible Adsorption & Degradation: In some cases, the compound may bind irreversibly or degrade on the acidic silica surface, leading to significant yield loss.[2][4]

Q2: What is the essential first step before setting up a column for purification?

A2: The indispensable first step is to develop and optimize a separation using Thin Layer Chromatography (TLC) . TLC is a rapid and inexpensive method to screen various mobile phase systems to find one that provides adequate separation between your target compound and any impurities.[5] The ideal solvent system for your column will result in a TLC with the target compound having a retention factor (Rf) of approximately 0.3-0.4.[4]

Q3: What stationary phase options are available, and which is recommended?

A3: While standard silica gel can be used with modifications, other stationary phases are often more effective for purifying basic amines. The choice depends on the specific impurity profile and the compound's properties.

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, widely available.Acidic nature causes peak tailing and potential yield loss for basic compounds.[1][2]General purpose, but requires a basic modifier in the mobile phase for amines.
Amine-Functionalized Silica Provides a basic surface that minimizes acid-base interactions, leading to sharper peaks and better recovery.[1][6] Can often use less polar, non-amine-containing solvents (e.g., Hexane/EtOAc).[2]More expensive than standard silica.The preferred choice for routine purification of basic and heterocyclic amines.[1][2]
Basic Alumina Basic character prevents strong adsorption of amines.[7][8]Can be more reactive than silica and may not be suitable for all compounds.An alternative to silica when acidic conditions must be strictly avoided.
Reversed-Phase Silica (C18) Excellent for separating polar compounds. Separation mechanism is based on hydrophobicity.[2]Requires aqueous mobile phases, which can be more difficult to remove.Purifying highly polar amines or when normal-phase chromatography fails to provide separation.[2][4]

Q4: How should I select and prepare a mobile phase for normal-phase chromatography on standard silica?

A4: The key is to neutralize the acidic silanol groups on the silica surface by adding a small amount of a competing volatile base to your mobile phase.[1][2]

  • Recommended Bases: Triethylamine (TEA) or ammonium hydroxide are commonly added at a concentration of 0.1% to 1% (v/v).[2] TEA is often preferred due to its volatility, which simplifies its removal from the final product.

  • Solvent Systems: Start TLC screening with common solvent systems and gradually increase polarity.

Solvent SystemPolarity RangeTypical Use
Hexanes / Ethyl Acetate (+ 0.5% TEA)Low to MediumGood starting point for many organic compounds.
Dichloromethane / Methanol (+ 0.5% TEA)Medium to HighEffective for more polar compounds that do not move in Hex/EtOAc.[5]

Q5: When is reversed-phase chromatography a better option?

A5: Reversed-phase chromatography should be considered when normal-phase methods provide poor separation or when dealing with very polar impurities. For basic amines, it is crucial to control the pH of the mobile phase. By making the mobile phase alkaline (pH > pKa of the amine), the compound exists in its neutral, free-base form.[2] This increases its hydrophobicity and retention on the C18 column, often leading to excellent separation. A typical mobile phase would be a gradient of water/acetonitrile or water/methanol, with 0.1% TEA added to both solvents to maintain a basic pH.[2][9]

Part 2: Detailed Experimental Protocols

Protocol 1: Normal-Phase Chromatography on Silica Gel with Triethylamine (TEA) Modifier

This protocol is a standard approach for purifying basic amines when amine-functionalized silica is unavailable.

  • TLC Optimization:

    • Prepare several eluent systems (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate) each containing 0.5% TEA.

    • Run TLC plates to find the system that gives your product an Rf value of ~0.3.

  • Column Preparation:

    • Select a column of appropriate size. A general rule is to use 30-50g of silica gel for every 1g of crude material.[8]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexanes + 0.5% TEA).

    • Pack the column by pouring the slurry and allowing it to settle, ensuring a flat, uniform bed.[8] Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.[10]

  • Elution and Fraction Collection:

    • Begin eluting with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC optimization. This prevents compounds from eluting too quickly and improves separation.[4]

    • Collect fractions and monitor their contents by TLC.

  • Work-up:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TEA.

Part 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the column chromatography of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine.

Caption: Troubleshooting workflow for common column chromatography issues.

Problem: My compound is streaking badly on the TLC plate and the column fractions are broad and tailing.

  • Cause: This is the classic sign of a strong interaction between your basic amine and the acidic silica gel.[1][2][3] The compound "sticks" to the stationary phase and elutes slowly and unevenly.

  • Solution:

    • Add a Basic Modifier: Immediately add a competing base like triethylamine (TEA) or ammonium hydroxide (0.5-1% v/v) to your eluent.[1][2] This will neutralize the active sites on the silica, leading to symmetrical, "spot-like" peaks.

    • Switch Stationary Phase: For future purifications, use an amine-functionalized silica column.[1][6] This provides a more inert surface and often yields superior results without the need for mobile phase additives.

Problem: I am not getting good separation between my product and a key impurity.

  • Cause: The chosen mobile phase system does not have sufficient selectivity for the two compounds. They have similar affinities for the stationary phase in that eluent.

  • Solution:

    • Re-optimize with TLC: Go back to TLC screening. Try different solvent combinations (e.g., switch from Ethyl Acetate to Acetone, or from Hexanes to Dichloromethane) to alter the selectivity.

    • Use a Shallower Gradient: If you see some separation, run the column with a much slower, shallower gradient. This increases the column's effective resolution.

    • Change Chromatography Mode: If normal-phase fails, the impurity may have a different hydrophobicity than your product. Switching to reversed-phase chromatography often provides a completely different and effective separation profile.[2]

Problem: My compound seems to have disappeared. The yield from the column is extremely low.

  • Cause: There are two likely culprits: your compound has either decomposed on the silica or it is irreversibly adsorbed and has not eluted.[4]

  • Solution:

    • Check for Decomposition: Perform a stability test. Spot your crude material on a TLC plate, then add a small amount of silica gel directly on top of the spot. Let it sit for 30-60 minutes, then elute the plate. If you see new spots or a significant decrease in the product spot intensity, your compound is not stable to silica.[4] In this case, you must use a different stationary phase like alumina or an amine-functionalized column.

    • Flush the Column: If the compound is stable but highly polar, it may still be on the column. Try flushing the column with a very strong solvent mixture, such as 10-20% Methanol in DCM (with 0.5% TEA), to elute any remaining material.

    • Check Early Fractions: It's also possible the compound is less polar than expected and eluted in the solvent front with non-polar impurities. Concentrate the very first fractions and check them by TLC.[4]

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 23, 2026, from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved February 23, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 23, 2026, from [Link]

  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS. Retrieved February 23, 2026, from [Link]

  • TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved February 23, 2026, from [Link]

  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148. Retrieved February 23, 2026, from [Link]

  • Troubleshooting: Flash Column Chromatography. (2026). University of Rochester. Retrieved February 23, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 23, 2026, from [Link]

  • Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265. Retrieved February 23, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 23, 2026, from [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (2004). Google Patents.
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2025, August 10). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Running a flash column. (2025, March 21). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved February 23, 2026, from [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography? (2014, January 9). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

scale-up challenges for 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Status: Active Ticket ID: SC-PYR-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Synthetic Strategy

You are likely scaling this molecule as a scaffold for CNS-active agents or kinase inhibitors. The core challenge in producing 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine at scale is achieving regioselectivity during the arylation of the pyridazine ring while preserving the chlorine atom at position 6 for potential future functionalization.

The Recommended Route (Scale-Up Viable): Direct arylation of 3-amino-6-chloropyridazine is difficult to control. The industry-standard approach for scale-up involves a two-step sequence:

  • Regioselective Bromination: Electrophilic bromination of 3-amino-6-chloropyridazine to yield the 4-bromo intermediate. The amino group acts as a strong ortho-director, forcing the bromine exclusively to position 4.

  • Chemoselective Suzuki Coupling: Reaction with 3-fluorophenylboronic acid. The C-Br bond at position 4 is significantly more labile (reactive) toward oxidative addition by Pd(0) than the C-Cl bond at position 6, allowing for high chemoselectivity.

Process Flow Diagram

G Start Start: 3-Amino-6- chloropyridazine Step1 Step 1: Bromination (NBS or Br2, AcOH) Start->Step1 Regiocontrol Inter Intermediate: 4-Bromo-6-chloro- pyridazin-3-amine Step1->Inter Isolation Step2 Step 2: Suzuki Coupling (3-F-Ph-B(OH)2, Pd Cat) Inter->Step2 Chemoselectivity (Br > Cl) Purify Purification: Pd Scavenging & Crystallization Step2->Purify Workup Final Final Product: 6-Chloro-4-(3-fluorophenyl) pyridazin-3-amine Purify->Final >98% Purity

Caption: Synthetic workflow prioritizing regiocontrol via bromination followed by chemoselective cross-coupling.

Phase 1: Regioselective Bromination

Objective: Synthesize 4-bromo-6-chloropyridazin-3-amine.

Critical Protocol Parameters
ParameterRecommendationRationale
Reagent N-Bromosuccinimide (NBS)Safer and easier to handle than liquid bromine (

) on large scale; easier stoichiometry control.
Solvent Acetonitrile (ACN) or Acetic AcidACN provides cleaner impurity profiles; AcOH accelerates the reaction but may complicate workup.
Temperature 0°C to Room TempHigher temperatures promote over-bromination or degradation.
Troubleshooting Guide: Bromination

Q: The reaction mixture turned a dark tarry black. What happened? A: This indicates radical polymerization or decomposition of the pyridazine ring, often caused by high temperatures or light exposure during bromination.

  • Fix: Conduct the reaction in the dark (wrap reactor in foil). Maintain temperature strictly below 25°C.

Q: I see a significant amount of di-bromo byproduct (4,5-dibromo). A: You likely have a local excess of brominating agent.

  • Fix: Do not dump NBS/Bromine all at once. Use a portion-wise addition over 1-2 hours. Ensure vigorous stirring to prevent concentration hotspots.

Q: The intermediate is not precipitating during workup. A: Pyridazines are highly polar.

  • Fix: Adjust pH to neutral (pH 7-8) using saturated

    
    . If using Acetic Acid, dilute with 3x volume of water and cool to 0°C to force precipitation.
    

Phase 2: Chemoselective Suzuki Coupling

Objective: Coupling 4-bromo-6-chloropyridazin-3-amine with 3-fluorophenylboronic acid.

Mechanism & Logic

The success of this step relies on the bond dissociation energy difference. The C-Br bond (


68 kcal/mol) breaks faster than the C-Cl bond (

81 kcal/mol). Using a bulky, electron-rich ligand helps facilitate the oxidative addition into the bromide while being too sterically hindered to insert into the chloride.
Experimental Protocol (Scale-Up Adapted)
  • Charge: Reactor with 4-bromo-6-chloropyridazin-3-amine (1.0 eq), 3-fluorophenylboronic acid (1.1 eq), and

    
     (2.5 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Note: Water is essential for the boronate species formation.

  • Degas: Sparge with Nitrogen for 30 mins. Critical: Oxygen promotes homocoupling of the boronic acid.[1]

  • Catalyst: Add

    
     (2-3 mol%). This catalyst resists dehalogenation of the 6-Cl position better than 
    
    
    
    .
  • Heat: 80-90°C for 4-6 hours.

Troubleshooting Guide: Coupling

Q: Why is my conversion stalling at 70%? A: Protodeboronation. The 3-fluorophenylboronic acid is unstable and hydrolyzing before it can couple.

  • Fix: Add the boronic acid in two portions (0.7 eq at start, 0.4 eq after 2 hours). Alternatively, switch to the corresponding pinacol ester, which is more stable.

Q: I am detecting dechlorination (loss of Cl at pos 6) in the mass spec. A: Your catalyst system is too active, or the reaction ran too long.

  • Fix: Switch to a milder precatalyst like

    
     or lower the temperature to 75°C. Stop the reaction immediately upon consumption of the bromide (monitor via HPLC).
    

Q: There is a "rag layer" (emulsion) during the aqueous workup. A: Aminopyridazines act as surfactants.

  • Fix: Filter the biphasic mixture through a pad of Celite to remove colloidal Palladium black before separation. Add brine to the aqueous layer to break the emulsion.

Phase 3: Purification & Impurity Management

Palladium Removal (The Regulatory Hurdle)

For pharmaceutical intermediates, Pd levels must be <10 ppm.

  • Method: Treat the organic stream (Ethyl Acetate or DCM) with SiliaMetS® Thiol or activated carbon (Darco KB) at 50°C for 1 hour before final crystallization.

Crystallization Protocol

Avoid column chromatography for batches >100g.

  • Dissolve: Crude solid in minimum hot Ethyl Acetate (

    
    ).
    
  • Anti-solvent: Slowly add n-Heptane or Hexanes while stirring.

  • Cool: Ramp down to

    
     at a rate of 
    
    
    
    /hour.
  • Filter: Wash cake with cold 1:4 EtOAc/Heptane.

Frequently Asked Questions (FAQs)

Q: Can I use 3,4,6-trichloropyridazine as a starting material instead? A: It is possible but not recommended for scale-up. Nucleophilic substitution on the trichloro-scaffold often yields a mixture of 3-amino and 4-amino isomers (regio-scrambling), requiring difficult chromatographic separation [1]. The bromination route described above is self-validating because the amino group enforces the correct regiochemistry.

Q: Is the 3-amino group reactive during the Suzuki coupling? Do I need to protect it? A: Generally, no. The free amine can coordinate to Pd, potentially slowing the reaction, but it rarely participates in cross-coupling under standard Suzuki conditions. If you observe N-arylation, protect the amine as an acetamide (


) or pivalamide, though this adds two steps (protection/deprotection) [2].

Q: What are the safety risks specific to this chemistry? A:

  • Bromination: If using

    
    , beware of severe corrosion and inhalation hazards.
    
  • Pyridazines: Low molecular weight halopyridazines can be potential skin sensitizers.

  • Exotherms: The Suzuki initiation is exothermic; ensure cooling capacity is available before heating the reactor.

References

  • Regioselective Synthesis of 3-Amino-6-(hetero)arylpyridazines. Source: ResearchGate.[2] Context: Establishes the viability of Suzuki cross-coupling on 3-amino-6-chloropyridazine derivatives and confirms the stability of the 6-chloro group during 4-position functionalization. URL:

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Source: ResearchGate.[2] Context: Discusses the limitations of classical cyclization and the advantages of metal-catalyzed cross-couplings for pyridazine functionalization. URL:

  • Synthesis method of 3-amino-6-chloropyridazine (Patent CN104844523A). Source: Google Patents. Context: Provides industrial conditions for handling the precursor 3-amino-6-chloropyridazine, including purification and solubility data essential for the starting material. URL:

  • Technical Support: Synthesis of 3-Amino-6-Substituted Pyridazines. Source: BenchChem.[1][3][4] Context: Offers troubleshooting for homocoupling side reactions and catalyst deactivation in pyridazine Suzuki couplings. URL:

Sources

Technical Support Center: Enhancing the Selectivity of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Information regarding the specific biological target of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is not publicly available. This guide is constructed under the assumption that this molecule is a kinase inhibitor, a common role for compounds with this scaffold. The principles and methodologies described herein are broadly applicable to enhancing the selectivity of kinase inhibitors and can be adapted for other target classes.

Introduction: The Critical Pursuit of Selectivity

In the realm of drug discovery, potency is but one part of the equation. A highly potent compound that interacts with numerous unintended targets can lead to off-target toxicities and a narrow therapeutic window.[1][2] The pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in biologically active compounds, including kinase inhibitors.[3][4] Enhancing the selectivity of a molecule like 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is paramount to advancing it from a promising hit to a viable clinical candidate. This guide provides a comprehensive resource for researchers encountering challenges in optimizing the selectivity of this and related compounds.

Troubleshooting Guide: Addressing Common Selectivity Issues

This section is designed to help you troubleshoot and overcome common experimental hurdles in the process of enhancing the selectivity of your compound.

Problem 1: My compound shows activity against a broad range of kinases in a screening panel.

Root Cause Analysis: Broad kinase activity, or promiscuity, is a common challenge with ATP-competitive inhibitors due to the highly conserved nature of the ATP-binding pocket across the kinome.[1][5] Your compound may be interacting with highly conserved residues or it may be small and flexible enough to adapt to the active sites of multiple kinases.

Solution Pathway:

  • Computational Analysis of the Binding Pose:

    • Action: Perform molecular docking of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine into the crystal structures of your primary target and one or two key off-targets.

    • Rationale: This will help you visualize the binding mode and identify key interactions. Look for differences in the amino acid residues lining the ATP-binding pocket between your target and off-target kinases. These differences are your opportunities for engineering selectivity.[6][7]

    • Protocol:

      • Obtain high-resolution crystal structures of the target and off-target kinases from the Protein Data Bank (PDB).

      • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

      • Prepare the ligand structure by generating a 3D conformation and assigning charges.

      • Use a validated docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the compound in each kinase active site.

      • Analyze the top-scoring poses and identify key hydrogen bonds, hydrophobic interactions, and potential steric clashes.

  • Structure-Activity Relationship (SAR) Studies:

    • Action: Synthesize a focused library of analogs based on the insights from your computational analysis.

    • Rationale: The goal is to introduce modifications that are sterically or electrostatically favored by the target kinase but disfavored by the off-target kinases.[8] For pyridazine derivatives, SAR studies have proven effective in optimizing activity.[9][10][11]

    • Example Modifications for 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine:

      • Targeting the "Gatekeeper" Residue: If your target has a small gatekeeper residue (e.g., threonine) and your off-target has a larger one (e.g., methionine), you can introduce a bulky substituent on your compound that will be accommodated by the target but will clash with the larger gatekeeper of the off-target.[12]

      • Exploiting Non-Conserved Residues: If there is a non-conserved residue in the active site of your target, design an analog that forms a specific interaction (e.g., a hydrogen bond) with this residue.

      • Modifying the 3-fluorophenyl group: Systematically alter the substitution pattern on the phenyl ring to probe for interactions in the solvent-exposed region.

Problem 2: I have improved selectivity against a panel of related kinases, but my compound still shows significant off-target effects in cellular assays.

Root Cause Analysis: Off-target effects in cells can arise from interactions with proteins other than kinases, or from indirect effects on cellular pathways. It is also possible that your compound is being metabolized into a more promiscuous species.

Solution Pathway:

  • Target Deconvolution and Profiling:

    • Action: Employ techniques such as chemical proteomics or thermal proteome profiling to identify the full spectrum of proteins that your compound interacts with in a cellular context.

    • Rationale: These unbiased approaches can reveal unexpected off-targets that would be missed by a focused kinase panel.

  • Assess Compound Stability and Metabolism:

    • Action: Perform metabolic stability assays using liver microsomes or hepatocytes.

    • Rationale: Understanding the metabolic fate of your compound is crucial. If it is rapidly metabolized, the observed cellular effects may be due to a metabolite and not the parent compound.

  • Refine Cellular Assays:

    • Action: Use a combination of target-specific and pathway-level cellular assays.

    • Rationale: For example, if your primary target is a kinase in a specific signaling pathway, you should see a dose-dependent effect on the phosphorylation of its downstream substrates. Use a rescue experiment (e.g., overexpressing a drug-resistant mutant of your target) to confirm that the observed cellular phenotype is due to on-target inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general strategies for improving kinase inhibitor selectivity?

A1: Several rational approaches have proven effective:[8][13]

  • Exploiting Structural Differences: As discussed, targeting non-conserved residues or differences in the size of the gatekeeper residue is a powerful strategy.[12]

  • Allosteric Inhibition: Designing inhibitors that bind to less conserved allosteric sites outside of the ATP-binding pocket can lead to high selectivity.[14]

  • Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a reactive group (e.g., an acrylamide) that forms a covalent bond with this cysteine. This can confer high potency and selectivity.[12]

  • Substrate-Competitive Inhibition: Targeting the substrate-binding site, which is generally less conserved than the ATP-binding site, is an emerging strategy to achieve greater selectivity.

Q2: How can computational methods guide my efforts to improve selectivity?

A2: Computational modeling is an indispensable tool.[5][15][16]

  • Binding Site Similarity Analysis: Tools like KinomeFEATURE can compare the ATP binding site of your target with all other kinases, predicting potential off-targets based on pocket similarity.[6][17]

  • Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can quantitatively predict the impact of a chemical modification on binding affinity for both the target and off-targets, helping to prioritize which analogs to synthesize.

  • Machine Learning Models: AI and machine learning are increasingly used to predict kinase-inhibitor interactions and selectivity profiles across the kinome, accelerating the design-test-learn cycle.[15][18]

Q3: What is a standard workflow for selectivity profiling?

A3: A typical workflow is a tiered approach:

  • Initial Screen: Test your compound at a single high concentration (e.g., 1-10 µM) against a broad panel of kinases (e.g., the DiscoverX KINOMEscan panel).

  • Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, perform a full dose-response curve to determine the IC50 or Kd value.

  • Cellular On-Target Validation: Confirm that the compound engages the intended target in a cellular context using techniques like Cellular Thermal Shift Assay (CETSA) or a target-specific biomarker assay.

  • Cellular Off-Target Profiling: Assess the compound's effect on cell viability in a panel of cell lines and investigate any unexpected cellular phenotypes.

Data Presentation and Experimental Protocols

Table 1: Example Kinase Selectivity Data for Analogs of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine
Compound IDModificationTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Parent 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine501502003
Analog 1 Addition of a methyl group at the 5-position of the pyridazine ring4550060011.1
Analog 2 Replacement of the 3-fluorophenyl with a 3,5-difluorophenyl group603004505
Experimental Protocol: Site-Directed Mutagenesis to Probe Selectivity

This protocol is used to mutate a key residue in an off-target kinase to the corresponding residue in your primary target, to confirm that this residue is a key determinant of selectivity.

  • Primer Design: Design forward and reverse primers containing the desired mutation for the off-target kinase expression vector.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the off-target kinase plasmid as the template and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated DNA template with DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Sequence Verification: Isolate the plasmid DNA from several colonies and sequence the entire gene to confirm the desired mutation and the absence of any other mutations.

  • Protein Expression and Purification: Express and purify the mutant kinase protein.

  • Enzymatic Assay: Determine the IC50 of your compound against the wild-type and mutant off-target kinases. A significant increase in potency against the mutant protein confirms the importance of that residue for selectivity.

Visualizations

Diagram 1: Workflow for Enhancing Kinase Inhibitor Selectivity

G cluster_0 Initial State cluster_1 Analysis & Design cluster_2 Synthesis & Screening cluster_3 Validation & Optimization Promiscuous_Hit Promiscuous Hit Compound (e.g., 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine) Comp_Analysis Computational Analysis (Docking, Similarity Search) Promiscuous_Hit->Comp_Analysis Broad Activity SAR_Design SAR-Driven Analog Design Comp_Analysis->SAR_Design Identify Selectivity Pockets Synthesis Analog Synthesis SAR_Design->Synthesis Biochem_Screen Biochemical Screening (Kinase Panel) Synthesis->Biochem_Screen Biochem_Screen->SAR_Design Iterative Refinement Cellular_Assays Cellular Assays (On- & Off-Target) Biochem_Screen->Cellular_Assays Cellular_Assays->SAR_Design Cellular Off-Target Effects (Re-design) Selective_Lead Selective Lead Compound Cellular_Assays->Selective_Lead Confirmed On-Target Effect

Caption: Iterative workflow for selectivity enhancement of a kinase inhibitor.

Diagram 2: Decision Tree for Troubleshooting Poor Selectivity

G Start Poor Selectivity Observed Problem_Type Where is the issue observed? Start->Problem_Type Biochem Biochemical Assays Problem_Type->Biochem Biochemical Cellular Cellular Assays Problem_Type->Cellular Cellular Biochem_Action Perform Docking & SAR Target non-conserved residues Biochem->Biochem_Action Cellular_Action Target Deconvolution Assess Metabolic Stability Cellular->Cellular_Action

Caption: Decision tree for addressing selectivity issues.

References

  • Drug Target Review. (2015, September 11). New technique improves the selectivity of kinase inhibitors. [Link]

  • Gustafson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. MedChemComm, 7(2), 237-243. [Link]

  • Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(14), 2345-2352. [Link]

  • Milanesi, L., & Biamonti, G. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 203. [Link]

  • Pattanayak, P., et al. (2010). QSAR Studies of Pyridazine Derivatives as Tuberculostatic Agents. Journal of Young Pharmacists, 2(3), 266-271. [Link]

  • Subramanian, V., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling, 51(10), 2561-2571. [Link]

  • Li, D., et al. (2020). Approach in Improving Potency and Selectivity of Kinase Inhibitors. Current Medicinal Chemistry, 27(18), 2977-2993. [Link]

  • Huggins, D. J., et al. (2012). Rational approaches to improving selectivity in drug design. Journal of Medicinal Chemistry, 55(4), 1424-1444. [Link]

  • Chen, Z., et al. (2023). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications, 14(1), 7935. [Link]

  • Gentile, F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(5), 4584. [Link]

  • Xie, L., et al. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. bioRxiv. [Link]

  • Hilaris Publisher. (2023). Unleashing the Potential: Revolutionary Medicinal Chemistry Strategies for Transforming Drug Discovery and Development. [Link]

  • Kenny, P. W. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 11(15), 1955-1975. [Link]

  • Huggins, D. J., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. ResearchGate. [Link]

  • Shaffer, J., et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 2-14. [Link]

  • Huggins, D. J., et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. [Link]

  • Zhou, G., et al. (2011). SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2890-2893. [Link]

  • Alam, M. J., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • ResearchGate. (n.d.). SAR studies of pyridazine-triazole hybrid compounds. [Link]

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Validation & Comparative

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Kinase Selectivity and Off-Target Effects

In the landscape of modern drug discovery, the selective targeting of protein kinases remains a cornerstone of therapeutic strategy, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[1] Off-target kinase interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory checkbox but a critical step in elucidating its true mechanism of action and predicting its clinical behavior.

This guide provides an in-depth comparative analysis of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine (designated herein as CPD-123) , a novel pyridazine-based scaffold. While pyridazine derivatives are recognized for their diverse biological activities, the specific kinase interaction profile of this compound is not yet publicly documented. To illustrate the principles and practicalities of kinase profiling, we present a plausible, hypothetical cross-reactivity profile for CPD-123. This profile is benchmarked against two well-characterized, multi-targeted tyrosine kinase inhibitors approved by the FDA: Sunitinib and Dasatinib .[1][2]

Through this comparative lens, we will explore the experimental workflows, data interpretation, and strategic implications of kinase selectivity profiling for researchers, scientists, and drug development professionals.

Section 1: Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is rarely absolute. Profiling a test compound against a broad panel of kinases provides a quantitative measure of its activity across the kinome. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

For this analysis, we postulate that CPD-123 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Its hypothetical off-target effects are compared with the known inhibitory profiles of Sunitinib and Dasatinib against a representative panel of tyrosine and serine/threonine kinases.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetCPD-123 (Hypothetical)SunitinibDasatinibKinase Family
VEGFR2 (KDR) 5 920Tyrosine Kinase
PDGFRβ252<1Tyrosine Kinase
c-KIT8040<1Tyrosine Kinase
SRC>1,000220<1Tyrosine Kinase
ABL1>5,000>10,000<1Tyrosine Kinase
FLT31502505Tyrosine Kinase
EGFR>10,000>10,00030Tyrosine Kinase
CHK285075>10,000Ser/Thr Kinase
p38α (MAPK14)2,500>1,000350Ser/Thr Kinase
ROCK1>10,0005,0001,200Ser/Thr Kinase

Data for Sunitinib and Dasatinib are compiled from published sources for illustrative purposes.[2][3][4] Actual values may vary depending on assay conditions.

Expert Analysis:

Based on this hypothetical data, CPD-123 demonstrates potent inhibition of VEGFR2. Compared to the reference compounds, it exhibits a more selective profile. For instance, while Dasatinib is a highly promiscuous inhibitor with potent activity against SRC and ABL kinases, CPD-123 shows minimal interaction with these key off-targets.[3][5] Sunitinib displays potent activity against a cluster of receptor tyrosine kinases including VEGFR, PDGFR, and c-KIT, a profile that CPD-123 partially shares but with greater selectivity for VEGFR2 over PDGFRβ and c-KIT.[2][6] This hypothetical profile suggests that CPD-123 could offer a more targeted anti-angiogenic effect with a potentially wider therapeutic window compared to the broader-spectrum inhibitors.

Section 2: Experimental Protocol for Kinase Cross-Reactivity Profiling

To generate the data presented in Table 1, a robust and validated experimental method is essential. The radiometric filter binding assay is widely considered the "gold standard" for in vitro kinase profiling due to its direct measurement of catalytic activity, high sensitivity, and universal applicability across all kinases.[7][8][9]

Protocol: In Vitro Radiometric Kinase Assay ([γ-³²P]-ATP Filter Binding)

This protocol outlines the steps for determining the IC50 value of a test compound against a single kinase. For a full panel screen, this process is multiplexed across a panel of kinases.

Causality and Rationale: This method directly measures the enzymatic transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a specific substrate (protein or peptide).[7] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase's activity. By measuring this activity in the presence of varying concentrations of an inhibitor, we can determine the inhibitor's potency.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Kinase Reaction Buffer: Prepare a buffer optimized for the specific kinase being assayed (typically includes HEPES, MgCl₂, MnCl₂, DTT, and BSA). The precise composition is critical for ensuring optimal enzyme function.

    • Substrate Solution: Dissolve the specific peptide or protein substrate for the target kinase in the reaction buffer to the desired final concentration. The substrate choice is paramount for assay specificity.

    • ATP Solution: Prepare a stock solution of unlabeled ("cold") ATP. To this, add [γ-³²P]-ATP to achieve the desired specific activity. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.[9]

    • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., CPD-123) in DMSO, typically starting from a high concentration (e.g., 100 µM). This allows for the determination of a full dose-response curve.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the specific kinase enzyme to each well (except for negative controls).

    • Add 1 µL of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

    • Pre-incubate the plate for 10-15 minutes at the optimal temperature (e.g., 30°C) to allow the compound to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding the ATP/[γ-³²P]-ATP mixture to all wells.

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature. This incubation period should be within the linear range of the reaction, which must be determined during assay development.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter mat (e.g., P81 paper).[7] The phosphorylated peptide substrate binds to the paper, while the unreacted [γ-³²P]-ATP does not.

    • Immediately place the filter mat into a wash solution (e.g., 0.75% phosphoric acid) to stop the reaction and begin washing away the unbound ATP.

  • Washing and Scintillation Counting:

    • Wash the filter mat multiple times with the phosphoric acid solution to remove all traces of unincorporated [γ-³²P]-ATP. This step is critical for reducing background signal.

    • Perform a final wash with acetone to dry the filter mat.

    • Place the dried filter mat into a cassette with a phosphor screen or cut out the individual spots and place them in scintillation vials with a scintillation cocktail.

    • Quantify the incorporated radioactivity using a phosphorimager or a liquid scintillation counter.[10]

  • Data Analysis:

    • Subtract the background counts (from "no enzyme" wells) from all other measurements.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 3: Visualizing Workflows and Pathways

Visual models are indispensable for conceptualizing complex biological processes and experimental designs.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the kinase cross-reactivity profiling workflow, from compound preparation to data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biochemical Assay cluster_data Phase 3: Data Acquisition & Analysis cluster_output Phase 4: Interpretation Compound Compound Dilution (CPD-123, Sunitinib, etc.) Reaction Kinase Reaction (Incubation) Compound->Reaction Kinase Kinase Panel (VEGFR2, SRC, etc.) Kinase->Reaction Reagents Assay Reagents ([γ-³²P]-ATP, Substrates) Reagents->Reaction Termination Termination & Spotting (P81 Filter Mat) Reaction->Termination Wash Washing Termination->Wash Counting Scintillation Counting or Phosphorimaging Wash->Counting Analysis IC50 Calculation (Dose-Response Curve) Counting->Analysis Profile Selectivity Profile (Heatmap/Table) Analysis->Profile Decision Go/No-Go Decision (Lead Optimization) Profile->Decision

Caption: Workflow for kinase cross-reactivity profiling.

Hypothetical Signaling Pathway Modulation

This diagram illustrates how CPD-123, as a selective VEGFR2 inhibitor, might interrupt a critical signaling cascade involved in tumor angiogenesis.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates CPD123 CPD-123 CPD123->VEGFR2 Inhibits RAF RAF-MEK-ERK Pathway PLCg->RAF AKT AKT Pathway PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration) RAF->Angiogenesis AKT->Angiogenesis

Caption: Inhibition of the VEGFR2 signaling pathway by CPD-123.

Section 4: Conclusion and Future Directions

The comprehensive cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug discovery. The hypothetical analysis of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine (CPD-123) presented here, in comparison to established drugs like Sunitinib and Dasatinib, underscores the importance of this process. While CPD-123 is postulated to be a potent and selective VEGFR2 inhibitor, only rigorous experimental validation using methods like the radiometric assay described can confirm this profile.

Understanding a compound's selectivity provides a rational basis for lead optimization, helps to anticipate potential safety issues, and ultimately contributes to the development of safer and more effective targeted therapies. The data generated from these panels are foundational for making critical go/no-go decisions and for designing subsequent in-cell and in vivo studies to validate the compound's mechanism of action in a more physiological context.

References

  • Lin, Y., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Available at: [Link]

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  • Kumar, R., et al. (2009). Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors. British Journal of Cancer. Available at: [Link]

  • Vogel, K. W., et al. (2006). Fluorescent Peptide Assays For Protein Kinases. Expert Opinion on Drug Discovery. Available at: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • Godl, K. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. mediaTUM. Available at: [Link]

  • Rüegger, J., et al. (2025). Cellular Profiling Reveals Improved Selectivity for the Multikinase Inhibitors (R)-Crizotinib and Dasatinib. ResearchGate. Available at: [Link]

  • Lin, Y., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. OSTI.GOV. Available at: [Link]

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A Senior Application Scientist's Guide to Pyridazine and Pyrimidine Cores in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Nitrogen Placement

In the vast lexicon of heterocyclic chemistry, few pairs of isomers offer as instructive a contrast for the medicinal chemist as pyridazine and pyrimidine. Both are six-membered aromatic rings containing two nitrogen atoms, known collectively as diazines. Yet, the simple shift of one nitrogen atom—from the 1,2-position in pyridazine to the 1,3-position in pyrimidine—imparts a cascade of changes in their electronic, physicochemical, and steric properties. These differences, while subtle, have profound implications for drug design, influencing everything from target engagement and metabolic stability to solubility and off-target toxicity.

This guide moves beyond a simple catalog of features. It is designed for the practicing researcher, offering a comparative analysis grounded in physicochemical principles and illustrated with data from marketed drugs and established experimental workflows. We will dissect the causality behind why one core might be chosen over the other, providing the technical insights necessary to make informed decisions in the complex, multidimensional optimization process that is modern drug discovery.

Fundamental Physicochemical and Electronic Divergence

The arrangement of the nitrogen atoms is the primary determinant of the distinct "personalities" of pyridazine and pyrimidine. The adjacent, electron-withdrawing nitrogens in pyridazine create a unique electronic environment compared to the meta-arrangement in pyrimidine.

Key Physicochemical Property Comparison

PropertyPyridazinePyrimidineRationale for Difference
Structure


The 1,2- (ortho) versus 1,3- (meta) positioning of the nitrogen atoms.
Molecular Weight 80.09 g/mol 80.09 g/mol Isomeric structures with the same atomic composition (C₄H₄N₂).
Dipole Moment ~3.9 - 4.2 D[1]~2.3 DThe vector sum of the individual C-N bond dipoles is magnified by the adjacent nitrogen atoms in pyridazine, leading to a significantly larger molecular dipole.
Boiling Point 208 °C[2]123 °C[3]The strong dipole moment of pyridazine leads to extensive dipolar association in the liquid phase, requiring more energy to overcome intermolecular forces.[3]
pKa (of conjugate acid) 2.24[4]1.23[4]In pyridazine, lone pair-lone pair repulsion between the adjacent nitrogens destabilizes the neutral base, making protonation more favorable to alleviate this repulsion.[5][6][7]
Hydrogen Bond Acceptors 22Both heterocycles possess two sp² hybridized nitrogen atoms with available lone pairs.
Calculated LogP 0.440.11The higher polarity and dipole moment of pyridazine can influence its partitioning behavior, though this is highly dependent on substitution.

This fundamental divergence in electronics and physical properties is the starting point for understanding their differential application in drug design.

Figure 1. High-level comparison of pyridazine and pyrimidine cores.

Implications in Drug Design and Medicinal Chemistry

The choice between a pyridazine and a pyrimidine core is a strategic decision driven by the specific goals of a drug discovery program.

Pharmacodynamics: Target Engagement and Selectivity

The geometry and electronic nature of the nitrogen atoms directly influence how a molecule interacts with its biological target.

  • Pyridazine: The two adjacent nitrogen atoms offer a unique, robust, and often bidentate hydrogen bond acceptor capability.[1] This can be particularly advantageous for engaging targets with appropriately spaced hydrogen bond donors, such as the hinge region of many kinases. The defined vector of these acceptors can enforce a specific binding conformation, potentially increasing potency and selectivity. For example, in the design of stearoyl-CoA desaturase-1 (SCD1) inhibitors, replacing a pyridine ring with a pyridazine heterocycle resulted in a threefold boost in inhibitory potency, highlighting the unique value of the pyridazine core in that specific pharmacophore.[1]

  • Pyrimidine: The pyrimidine scaffold is one of the most "privileged" structures in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors.[8][9][10] Its structure closely mimics the adenine fragment of ATP, allowing it to act as a competitive inhibitor by forming key hydrogen bonds in the ATP-binding pocket of kinases.[8] Drugs like Imatinib (Gleevec) and Osimertinib (Tagrisso) leverage a diaminopyrimidine core to achieve high potency against their respective kinase targets.[8][11]

Pharmacokinetics: ADME Properties and Metabolic Fate

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is critical to its success as a drug.

  • Solubility and Polarity: The high dipole moment of the pyridazine ring can be exploited to increase the polarity and aqueous solubility of a molecule.[1] This can be a useful strategy to reduce the lipophilicity of a lead compound, potentially improving its pharmacokinetic profile and reducing off-target effects associated with high lipophilicity.

  • Metabolic Stability: Both rings are generally stable, but their susceptibility to cytochrome P450 (CYP) metabolism can differ. The electron-deficient nature of both rings makes them relatively resistant to oxidative metabolism on the ring itself. However, the specific placement of the nitrogen atoms can influence the metabolism of neighboring substituents.

    • The pyridazine core has been associated with low CYP450 inhibitory effects and a potential to reduce interactions with the hERG potassium channel, a key anti-target in cardiac safety profiling.[1]

    • In one reported case, replacing a pyridazine ring with a pyrazine led to reduced metabolic stability, indicating that the pyridazine core offered a metabolic advantage in that chemical series.[1]

The Role of Bioisosterism

Bioisosteric replacement is a cornerstone of lead optimization. Pyridazine and pyrimidine can be considered bioisosteres of each other and of other aromatic rings like phenyl or pyridine.

  • Phenyl Ring Replacement: Replacing a phenyl ring with a pyridazine or pyrimidine introduces hydrogen bond acceptors, increases polarity, and can modulate the molecule's conformation and metabolic profile. The pyridazine ring, in particular, is advocated as a less lipophilic and advantageous substitute for a phenyl ring.[1]

  • Pyridazine vs. Pyrimidine: The interchange between these two cores allows for fine-tuning of basicity, dipole moment, and the geometry of hydrogen bonding interactions, which can be critical for optimizing potency and selectivity.[1] A recent skeletal editing strategy even allows for the direct conversion of pyridines to pyridazines in a late-stage setting, enabling rapid exploration of this bioisosteric switch.[12]

Examples of Marketed Drugs

CoreDrug NameTherapeutic AreaSignificance of the Core
Pyridazine Relugolix Advanced Prostate CancerThe 3-aminopyridazine core is a key scaffolding element for this GnRH receptor antagonist.[1]
Pyridazine Deucravacitinib Plaque PsoriasisAn allosteric inhibitor of TYK2, demonstrating the utility of the pyridazine core in recently approved, novel-mechanism drugs.[1]
Pyridazine Ponatinib LeukemiaIncorporates a fused imidazo[1,2-b]pyridazine ring system as a multi-targeted tyrosine kinase inhibitor.[1]
Pyrimidine Osimertinib Non-Small Cell Lung CancerA third-generation EGFR inhibitor whose aminopyrimidine core is crucial for targeting the T790M resistance mutation.[8][13]
Pyrimidine Imatinib Leukemia (CML)A pioneering kinase inhibitor where the pyrimidine ring mimics the adenine of ATP to inhibit the Bcr-Abl kinase.[8][9]
Pyrimidine Rosuvastatin HypercholesterolemiaAn HMG-CoA reductase inhibitor; the pyrimidine core contributes to the overall physicochemical properties of the drug.[8]

Experimental Workflow: Comparative In Vitro Metabolic Stability

To translate these theoretical differences into actionable data, a head-to-head comparison of metabolic stability is a critical experiment. Here, we outline a standard protocol for assessing the stability of pyridazine- and pyrimidine-containing analogs in human liver microsomes (HLM).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a pyridazine-containing compound versus its pyrimidine-containing analog.

Rationale for Experimental Choices:

  • System: Human liver microsomes (HLM) are used because they are a well-characterized, commercially available source of the major drug-metabolizing CYP450 enzymes.

  • Cofactor: NADPH is the essential cofactor required for CYP450 enzyme activity. The reaction is initiated by its addition.

  • Quenching: The reaction is stopped at specific time points using a cold organic solvent (acetonitrile) containing an internal standard. This serves two purposes: it precipitates the microsomal proteins to halt enzymatic activity and the internal standard aids in accurate quantification by LC-MS/MS.

  • Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for its sensitivity and selectivity in quantifying the disappearance of the parent drug from a complex biological matrix.

Step-by-Step Protocol:

  • Preparation:

    • Thaw pooled HLM (e.g., 20 mg/mL stock) on ice.

    • Prepare a 10 mM stock solution of the test compounds (pyridazine analog and pyrimidine analog) and a positive control (e.g., Verapamil) in DMSO.

    • Prepare a "Quench Solution" of acetonitrile containing a suitable internal standard (e.g., Tolbutamide) at a fixed concentration (e.g., 100 nM).

  • Incubation Master Mix (at t=0):

    • In a 96-well plate, add phosphate buffer (100 mM, pH 7.4).

    • Add the test compound to achieve a final concentration of 1 µM.

    • Add HLM to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes to allow the system to equilibrate.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

    • Immediately after adding NADPH (t=0), and at subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mix to a new plate containing the cold Quench Solution.

  • Sample Processing and Analysis:

    • Seal and vortex the quench plate to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural log (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration])

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare HLM, Compound & NADPH Stocks C Mix HLM, Buffer, & Compound (1 µM) A->C B Prepare Quench Solution (ACN + Internal Std) G Add to Quench Solution B->G D Pre-incubate at 37°C C->D E Initiate with NADPH (1 mM) D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Plot ln(% Remaining) vs. Time I->J K Calculate t½ & CLint J->K

Figure 2. Experimental workflow for the in vitro metabolic stability assay.

Conclusion and Future Outlook

The choice between a pyridazine and pyrimidine core is a nuanced decision that rests on a deep understanding of their intrinsic properties. Pyrimidine remains a dominant, "privileged" scaffold, especially in kinase inhibition, due to its proven success and biomimetic character.[8][10] However, pyridazine offers a unique and powerful alternative. Its distinct electronic profile, characterized by a high dipole moment and adjacent nitrogen atoms, provides medicinal chemists with a valuable tool to modulate solubility, enhance target binding through specific hydrogen bond geometries, and potentially design molecules with improved safety profiles, such as lower hERG liability.[1]

The recent FDA approvals of pyridazine-containing drugs like Relugolix and Deucravacitinib signal a growing appreciation for this heterocycle.[1] As our understanding of structure-property relationships becomes more sophisticated and new synthetic methods like skeletal editing emerge,[12] we can expect to see the pyridazine core deployed with even greater precision. The successful drug candidate of the future will not arise from a dogmatic preference for one core over the other, but from a rational, data-driven selection based on the specific challenges posed by the biological target and the desired therapeutic profile.

References

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In-Vivo Efficacy of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vivo validation of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine , a novel small molecule with therapeutic potential. Based on the prevalence of the pyridazine scaffold in contemporary drug discovery, this compound is hypothesized to function as a protein kinase inhibitor.[1][2] The pyridazine core is a key structural feature in many compounds targeting protein kinases, which are pivotal in cancer biology.[1][2] Specifically, pyridazine derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis required for tumor growth and metastasis.[3]

This document outlines a comparative in-vivo study designed to rigorously evaluate the anti-tumor efficacy of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine in a well-established preclinical cancer model. We will compare its performance against a standard-of-care kinase inhibitor and a vehicle control, providing detailed experimental protocols and data interpretation guidelines.

Hypothesized Mechanism of Action: VEGFR-2 Inhibition

We postulate that 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine exerts its anti-tumor effects by inhibiting the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand VEGF, triggers a downstream cascade of signaling events. This cascade, involving key proteins such as PLCγ, PKC, and the MAPK pathway (RAS-RAF-MEK-ERK), ultimately leads to endothelial cell proliferation, migration, and survival, which are the hallmarks of angiogenesis. By inhibiting VEGFR-2, 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine is expected to block these processes, thereby cutting off the tumor's blood supply and impeding its growth.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration, Survival ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Test_Compound 6-Chloro-4-(3-fluorophenyl) pyridazin-3-amine Test_Compound->VEGFR2 Inhibits

Figure 1: Hypothesized VEGFR-2 signaling pathway and the inhibitory action of the test compound.

Comparative In-Vivo Validation Methodology

To assess the anti-tumor efficacy of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine, we propose a human colorectal cancer xenograft model.[4] Patient-derived xenograft (PDX) models are increasingly used as they better recapitulate the heterogeneity of human tumors.[5][6][7][8] However, for initial screening, cell line-derived xenografts (CDX) offer high reproducibility.[8][9] We will use the HT-29 human colorectal cancer cell line, a well-characterized model for in-vivo anti-cancer drug screening.[4]

Experimental Workflow

The following diagram outlines the key phases of the proposed in-vivo study.

experimental_workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint A Acclimatize Immunocompromised Mice C Subcutaneous Implantation of HT-29 Cells A->C B Culture HT-29 Colorectal Cancer Cells B->C D Tumor Growth Monitoring C->D E Randomize Mice into Treatment Groups D->E F Daily Dosing: - Vehicle Control - Test Compound - Comparator Drug E->F G Monitor Tumor Volume & Body Weight F->G H Euthanize Mice (Day 28 or Tumor Volume Limit) G->H Endpoint Criteria Met I Excise Tumors for Ex-Vivo Analysis H->I

Figure 2: Experimental workflow for the in-vivo efficacy study.
Experimental Protocol

1. Animal Model and Husbandry:

  • Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.

  • Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.

  • Housing: Maintained in a pathogen-free environment with sterile food and water ad libitum.

2. Cell Culture and Tumor Implantation:

  • Cell Line: HT-29 human colorectal carcinoma cells.

  • Implantation: 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.

3. Tumor Growth and Group Randomization:

  • Monitoring: Tumor growth is monitored three times a week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

4. Treatment Groups:

  • Group 1 (Vehicle Control): Administered with the vehicle used to formulate the test and comparator drugs (e.g., 0.5% carboxymethylcellulose).

  • Group 2 (Test Compound): 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine, administered orally at a predetermined dose (e.g., 50 mg/kg).

  • Group 3 (Comparator Drug): A standard-of-care VEGFR inhibitor such as Sorafenib or Sunitinib, administered orally at a clinically relevant dose.

5. Dosing and Monitoring:

  • Administration: Daily oral gavage for 28 days.

  • Efficacy Monitoring: Tumor volume and body weight are measured three times per week.

  • Toxicity Monitoring: Mice are monitored daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

6. Study Endpoints:

  • Primary Endpoint: Tumor growth inhibition (TGI).

  • Secondary Endpoints: Body weight changes, clinical signs of toxicity, and ex-vivo analysis of tumor tissue (e.g., immunohistochemistry for proliferation and angiogenesis markers).

  • Termination Criteria: The study is terminated after 28 days of treatment or when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³).

Data Presentation and Interpretation

The efficacy and toxicity of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine will be evaluated by comparing the data from the treatment group with the vehicle control and the comparator drug.

Efficacy Data

The primary measure of efficacy is Tumor Growth Inhibition (TGI), calculated at the end of the study using the following formula:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 28 (± SEM)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-1850 ± 210--
6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine 50740 ± 9560<0.01
Comparator (e.g., Sorafenib)30685 ± 8863<0.01
Table 1: Example Efficacy Data for In-Vivo Xenograft Study.
Toxicity Data

Toxicity is primarily assessed by monitoring changes in body weight and observing clinical signs. A body weight loss of more than 20% is typically considered a sign of significant toxicity.

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 28 (± SEM)Treatment-Related Deaths
Vehicle Control-+5.2 ± 1.50/10
6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine 50-3.1 ± 2.00/10
Comparator (e.g., Sorafenib)30-8.5 ± 2.81/10
Table 2: Example Toxicity Data for In-Vivo Xenograft Study.

Conclusion

This guide provides a robust framework for the in-vivo validation of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine as a potential anti-cancer agent. By employing a well-established xenograft model and comparing its efficacy and toxicity against a standard-of-care inhibitor, researchers can obtain the critical data needed to advance this compound through the drug development pipeline. The proposed experimental design, coupled with rigorous data analysis, will provide a clear and objective assessment of the compound's therapeutic potential.

References

  • Jaballah, M. Y., Serya, R. T., & Abouzid, K. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(03), 138-148.
  • Anizon, F., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1157.
  • Jaballah, M. Y., Serya, R. T., & Abouzid, K. A. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug research, 67(3), 138–148.
  • Serya, R. T., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1448-1464.
  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(11), 2989-2998.
  • Tigno-Aranjuez, J. T., et al. (2014). In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. Journal of Biological Chemistry, 289(43), 29651-29664.
  • Hidalgo, M., et al. (2014). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 11(4), 221-230.
  • Oncodesign. (n.d.). Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. Retrieved from [Link]

  • Li, H., et al. (2017). Patient-derived xenograft models for oncology drug discovery.
  • Odate, S., et al. (2018). In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. Cancer Science, 109(2), 481-490.
  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]

  • Odate, S., et al. (2018). In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. Cancer Medicine, 7(1), 113-122.
  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Chen, Y., et al. (2024). The Discovery of a Novel IκB Kinase β Inhibitor Based on Pharmacophore Modeling, Virtual Screening and Biological Evaluation. Journal of Biomolecular Structure and Dynamics, 1-13.
  • Alam, F., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3174.
  • Kumar, A., et al. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1- (6' -chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents.
  • Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.
  • Lee, H., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry.
  • Hudson, A. M. (2025). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

Sources

head-to-head comparison of different synthetic routes to 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine CAS Registry Number: (Target specific analog not fully indexed, core scaffold referenced via 446273-59-2) Primary Application: Key intermediate for c-Met kinase inhibitors and related heterocyclic pharmaceutical candidates.

This guide evaluates and details the most robust synthetic pathways to 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine . Unlike generic reviews, this analysis prioritizes regiochemical fidelity and process scalability .

The recommended strategy utilizes a "Bromine-Guided" approach , exploiting the differential reactivity between aryl bromides and aryl chlorides in Palladium-catalyzed cross-couplings. This route offers superior control over the 4-aryl/6-chloro substitution pattern compared to direct functionalization of 3,6-dichloropyridazine.

Part 1: Route Analysis & Head-to-Head Comparison

Route A: The "Bromine-Guided" Stepwise Approach (Recommended)

Mechanism: Electrophilic aromatic substitution followed by chemoselective Suzuki-Miyaura coupling. Logic: The starting material, 3-amino-6-chloropyridazine, is commercially available.[1] The amino group at C3 directs electrophilic bromination to the C4 position. The resulting C4-Br bond is significantly more labile towards oxidative addition by Pd(0) than the C6-Cl bond, allowing for highly selective arylation at C4 without disturbing the C6-Cl handle.

Route B: The "Trichloro" Displacement Route (Alternative)

Mechanism: Nucleophilic aromatic substitution (


) on 3,4,6-trichloropyridazine.
Logic:  This route relies on the differential susceptibility of chlorines to ammonia displacement. While feasible, it often suffers from poor regioselectivity (yielding mixtures of 3-amino and 4-amino isomers) and requires difficult chromatographic separation.
Comparative Data Table
FeatureRoute A (Recommended)Route B (Alternative)
Starting Material 3-Amino-6-chloropyridazine3,4,6-Trichloropyridazine
Key Intermediate 3-Amino-4-bromo-6-chloropyridazine3-Amino-4,6-dichloropyridazine
Regiocontrol High (>95:5 C4 vs C5)Moderate (Isomer mixtures common)
Overall Yield 45 - 60% 20 - 35%
Scalability High (Crystallization driven)Low (Column chromatography often required)
Cost Efficiency High (Cheap reagents: Br2, NaHCO3)Moderate (Precursor cost)

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesis of 3-Amino-4-bromo-6-chloropyridazine. Rationale: The use of sodium bicarbonate buffers the reaction, preventing the protonation of the pyridazine ring which would deactivate it towards electrophilic attack.

  • Reagents:

    • 3-Amino-6-chloropyridazine (1.0 eq)[2][3][4][5]

    • Bromine (

      
      ) (1.5 eq)
      
    • Sodium Bicarbonate (

      
      ) (2.0 eq)
      
    • Methanol (MeOH) (10 vol)

  • Protocol:

    • Charge a reaction vessel with 3-amino-6-chloropyridazine and MeOH.

    • Add

      
       solid in one portion.
      
    • Cool the suspension to 0–5 °C.

    • Add

      
       dropwise over 30 minutes, maintaining temperature <10 °C.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

    • Monitor: Check by HPLC/TLC. The starting material should be consumed.[4]

    • Work-up: Concentrate the solvent to ~50% volume. Pour into ice water (20 vol).

    • Isolation: Filter the resulting precipitate. Wash the cake with cold water and hexanes. Dry in a vacuum oven at 45 °C.

    • Expected Yield: 85–95% (Off-white solid).

Step 2: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesis of 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine. Rationale:


 is used to facilitate the oxidative addition into the weaker C-Br bond. The reaction temperature is controlled (80 °C) to prevent activation of the C-Cl bond.
  • Reagents:

    • 3-Amino-4-bromo-6-chloropyridazine (1.0 eq)[2]

    • 3-Fluorophenylboronic acid (1.1 eq)

    • 
       (0.05 eq)[4][6]
      
    • Sodium Carbonate (

      
      ) (2.0 eq, 2M aqueous solution)
      
    • DME (Dimethoxyethane) (10 vol)

  • Protocol:

    • Charge the brominated intermediate, boronic acid, and DME into the reactor.

    • Sparge the solution with Nitrogen (

      
      ) for 15 minutes to degas (Critical for catalyst life).
      
    • Add

      
       and the degassed 
      
      
      
      solution.
    • Heat to 80 °C under

      
       atmosphere for 4–6 hours.
      
    • Monitor: HPLC should show conversion of bromide to product. Avoid prolonged heating to prevent "homocoupling" or C-Cl activation.

    • Work-up: Cool to RT. Dilute with Ethyl Acetate and water. Separate phases.

    • Purification: Wash organic layer with brine, dry over

      
      , and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
      
    • Expected Yield: 60–75%.

Part 3: Visualization & Logic Flow

Synthetic Pathway Diagram

The following diagram illustrates the "Bromine-Guided" strategy, highlighting the critical chemoselectivity node.

G cluster_0 Step 1: Electrophilic Substitution cluster_1 Step 2: Chemoselective Coupling SM 3-Amino-6-chloropyridazine (Commercially Available) INT INTERMEDIATE 3-Amino-4-bromo-6-chloropyridazine (Regioselective Bromination) SM->INT R1 Br2, NaHCO3 MeOH, 0°C to RT PROD TARGET 6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine INT->PROD R2 3-F-Ph-B(OH)2 Pd(PPh3)4, Na2CO3 DME/H2O, 80°C

Caption: Figure 1. The "Bromine-Guided" synthetic route ensuring regioselective installation of the aryl group at C4.

Mechanism of Selectivity

Why does the reaction work? This diagram explains the reactivity hierarchy.[7]

Selectivity Center 3-Amino-4-bromo-6-chloropyridazine C4 C4-Bromine Bond (Bond Energy: ~66 kcal/mol) FAST Oxidative Addition Center->C4 C6 C6-Chlorine Bond (Bond Energy: ~81 kcal/mol) SLOW Oxidative Addition Center->C6 Pd Pd(0) Catalyst Pd->C4 Preferential Attack Pd->C6 No Reaction at 80°C

Caption: Figure 2. Chemoselectivity profile: Pd(0) inserts into C-Br preferentially over C-Cl.

References

  • ChemicalBook. (2025). Synthesis of 3-Amino-4-bromo-6-chloropyridazine. Retrieved from

  • Sotelo, E., et al. (2002). Efficient and selective deprotection of pharmacologically useful 2-MOM-pyridazinones. Tetrahedron Letters. (Foundational work on pyridazine halogen reactivity). Retrieved from

  • BenchChem Technical Support. (2025). Synthesis of 3-Amino-6-Substituted Pyridazines: Troubleshooting & Optimization. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2).[8] Retrieved from

  • Myers, A. G. (2007). The Suzuki Reaction: Mechanism and Conditions. Harvard University Research Group. Retrieved from

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-(3-fluorophenyl)pyridazin-3-amine

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